Sodium hydride
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;hydride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKBCQXYZZXSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNa, NaH | |
| Record name | SODIUM HYDRIDE | |
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| Record name | sodium hydride | |
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| URL | https://en.wikipedia.org/wiki/Sodium_hydride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID90893680 | |
| Record name | Sodium hydride | |
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Molecular Weight |
23.9977 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS] | |
| Record name | SODIUM HYDRIDE | |
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| Record name | Sodium hydride (NaH) | |
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| Record name | Sodium hydride | |
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Boiling Point |
Very high. (USCG, 1999) | |
| Record name | SODIUM HYDRIDE | |
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Flash Point |
Not Applicable. Oil is flammable. (USCG, 1999) | |
| Record name | SODIUM HYDRIDE | |
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Solubility |
SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE | |
| Record name | SODIUM HYDRIDE | |
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Density |
0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/ | |
| Record name | SODIUM HYDRIDE | |
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Color/Form |
MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR | |
CAS No. |
7646-69-7, 15780-28-6 | |
| Record name | SODIUM HYDRIDE | |
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| Record name | Sodium hydride | |
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| Record name | Sodium hydride (NaH) | |
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| Record name | Sodium hydride | |
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| Record name | Sodium deuteride | |
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| Record name | SODIUM HYDRIDE | |
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| Record name | SODIUM HYDRIDE | |
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Melting Point |
DECOMP AT 800 °C | |
| Record name | SODIUM HYDRIDE | |
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Synthesis Methodologies and Advanced Preparative Techniques for Sodium Hydride
Industrial-Scale Synthesis Approaches
The commercial production of sodium hydride is dominated by methods that facilitate the reaction between elemental sodium and hydrogen gas under specific conditions to ensure efficiency and safety on a large scale.
Direct Hydrogenation of Molten Sodium Metal
The most prevalent industrial method for synthesizing this compound involves the direct reaction of molten sodium with hydrogen gas. jst.go.jp This process is typically conducted at elevated temperatures, generally between 250 and 300 °C. energy.gov In this temperature range, sodium is in its molten state, which increases the surface area available for reaction with hydrogen gas.
The reaction is exothermic and proceeds as follows:
2Na(l) + H₂(g) → 2NaH(s)
A key challenge in this method is that the solid this compound product can form a crust on the surface of the molten sodium, impeding further reaction. wikipedia.org To mitigate this, the reaction is often carried out with vigorous stirring to continuously expose fresh molten sodium to the hydrogen atmosphere. jst.go.jp Some processes may also employ catalysts to enhance the reaction rate. energy.gov
Dispersed Sodium Reaction Systems
To overcome the issue of product layer inhibition and to enhance reaction efficiency, industrial synthesis frequently employs dispersed sodium systems. jst.go.jp In this approach, molten sodium is dispersed in an inert, high-boiling-point liquid, typically mineral oil, to create a fine emulsion. wikipedia.org This significantly increases the surface-area-to-volume ratio of the sodium, allowing for a more rapid and complete hydrogenation.
The reaction is carried out by bubbling hydrogen gas through the heated oil dispersion. wikipedia.org Vigorous agitation, sometimes at speeds around 8000 rpm, is crucial to maintain the dispersion and facilitate the mass transfer of hydrogen to the sodium droplets. This method typically operates at temperatures between 250 and 300 °C and can be conducted at atmospheric pressure. researchgate.net The resulting product is a suspension of fine this compound crystals in mineral oil, which is often sold and used directly in this form for various chemical applications. iastate.edu The use of surfactants or dispersing agents, such as fatty acids or specific organic compounds like ethyl silicate, can further improve the reaction rate and yield a product with a smaller particle size. rsc.org
Table 1: Industrial Synthesis Parameters for this compound
| Parameter | Direct Hydrogenation of Molten Sodium | Dispersed Sodium Reaction Systems |
|---|---|---|
| Reactants | Molten Sodium, Hydrogen Gas | Sodium Metal, Hydrogen Gas, Mineral Oil |
| Temperature | 250–300 °C energy.gov | 250–300 °C researchgate.net |
| Pressure | Elevated pressures can be used jst.go.jp | Typically atmospheric pressure |
| Key Feature | Reaction of bulk molten sodium | High-surface-area sodium dispersion wikipedia.org |
| Product Form | Solid block or powder | Suspension in mineral oil |
Laboratory-Scale Synthesis Protocols
For laboratory applications, where smaller quantities or higher purity might be required, different synthetic protocols are employed. These methods offer greater control over the product's physical and chemical properties.
Mechanochemical Synthesis Routes for High Purity this compound
Mechanochemical synthesis, a solvent-free method, has emerged as a viable route to produce high-purity this compound at room temperature. energy.gov This technique involves the high-energy ball milling of sodium metal in the presence of hydrogen gas. energy.gov The mechanical energy from the milling process induces the chemical reaction between the solid sodium and gaseous hydrogen.
A significant challenge in the mechanochemical synthesis of malleable metals like sodium is the tendency for the metal to cold-weld to the milling balls and container walls, which halts the milling process. energy.gov To circumvent this, a process control agent is often used. Interestingly, pre-existing this compound powder can act as an effective process control agent, coating the sodium particles and preventing their agglomeration. energy.gov
The reaction can be carried out under hydrogen pressures of up to 200 bar, and quantitative yields of crystalline this compound can be achieved. energy.gov The purity of the resulting product can be confirmed by techniques such as powder X-ray diffraction. energy.gov This method is scalable and particularly advantageous for producing highly air-sensitive materials. energy.gov
Table 2: Mechanochemical Synthesis of this compound
| Parameter | Value/Condition |
|---|---|
| Reactants | Sodium Metal, Hydrogen Gas |
| Technique | High-energy ball milling energy.gov |
| Temperature | Room temperature energy.gov |
| Hydrogen Pressure | Up to 200 bar energy.gov |
| Process Control Agent | Pre-formed this compound powder energy.gov |
| Product | High-purity crystalline powder energy.gov |
Synthesis of this compound Dispersions
In the laboratory, dispersions of this compound in an inert solvent are often preferred for ease of handling and dosing. While commercially available dispersions (typically 60% in mineral oil) are widely used, they can be prepared in the lab as well. A common laboratory method involves heating a dispersion of sodium metal in a high-boiling inert solvent like mineral oil or toluene (B28343) under a hydrogen atmosphere. The use of a catalyst, such as anthracene, can facilitate the reaction at temperatures between 250-300 °C.
For applications requiring pure, oil-free this compound, the mineral oil from commercial dispersions can be removed. This is typically achieved by washing the dispersion with a dry, non-reactive hydrocarbon solvent such as hexane (B92381) or pentane (B18724) under an inert atmosphere (e.g., in a glove box). The solid this compound is allowed to settle, and the solvent containing the dissolved mineral oil is carefully removed via syringe or decantation. This process is repeated to ensure all the oil is removed, yielding a fine, pure this compound powder.
Advanced Synthetic Strategies
Recent research has focused on developing novel synthetic strategies for this compound, often driven by its potential applications in areas like hydrogen storage and by the desire for more efficient and sustainable chemical processes.
One advanced strategy involves the regeneration of this compound from sodium hydroxide (B78521), a byproduct of the hydrolysis of NaH for hydrogen production. energy.gov This approach is being explored in the context of hydrogen storage for fuel cell vehicles. The proposed process involves reacting sodium hydroxide with a reducing agent, such as methane, at high temperatures to form sodium metal, which is then hydrogenated to produce this compound. energy.gov
Another innovative approach enhances the reactivity of this compound by treating it with alkali metal iodides. It has been discovered that treating NaH with sodium iodide (NaI) or lithium iodide (LiI) in a solvent like tetrahydrofuran (B95107) (THF) can activate the hydride, enabling it to function as a unique hydride donor in various organic reactions. jst.go.jp This has led to the development of new reductive transformations that were not previously achievable with standard this compound. jst.go.jp
Furthermore, the encapsulation of this compound in materials like plastics is being investigated as a method to control its reaction with water for on-demand hydrogen generation. energy.gov These advanced strategies highlight the ongoing efforts to tailor the synthesis and formulation of this compound for specific, high-value applications beyond its traditional role as a simple base.
Fine Powder and Nanocrystalline this compound Preparation
The generation of this compound (NaH) as a fine powder or in nanocrystalline form is crucial for enhancing its reactivity and utility in various chemical applications. Advanced synthesis techniques have been developed to control particle size and morphology, moving beyond traditional methods.
One prominent method is Reactive Ball Milling (RMM) . A fine powder of pure this compound can be synthesized by the reactive milling of sodium metal (NaM) in a hydrogen gas atmosphere. iastate.edu For effective milling and to prevent the cold welding of the highly ductile sodium particles, a process control agent is required. iastate.edu Pre-existing this compound powder serves this purpose, with studies demonstrating that a 1:3 molar ratio of sodium metal to this compound is necessary for an efficient reaction. iastate.edu The process is typically carried out under high hydrogen pressure (e.g., 50 bar) for extended durations (6–12 hours), resulting in a fine, white NaH powder with no visible unreacted metal. iastate.edu This mechanochemical approach is scalable and can be adapted for continuous reactors at room temperature, offering a potential reduction in energy consumption and production costs. iastate.edu
Another specialized approach involves the use of a molten alkali metal hydroxide medium . In this process, a melt, which can be sodium hydroxide or a mixture of alkali metal hydroxides, is heated to temperatures above the decomposition point of NaH (420°C), typically between 650°C and 900°C. google.com A stream of hydrogen is introduced into the melt. google.com The subsequent separation and cooling of the reaction products to 420°C or lower allows for the recombination of sodium and hydrogen. google.com This results in the deposition of a highly pure, white, fine-grain this compound powder with a particle size of less than 20 μm. google.com
Table 1: Synthesis Parameters for Fine Powder this compound
| Method | Reactants | Key Process Conditions | Product Characteristics | Reference |
|---|---|---|---|---|
| Reactive Ball Milling (RMM) | Sodium Metal (NaM), Hydrogen (H₂), this compound (NaH) | 1:3 molar ratio (NaM:NaH), 50 bar H₂ pressure, 6-12 hours milling at room temperature | Fine, white powder | iastate.edu |
| Molten Hydroxide Melt | Sodium Hydroxide (or other alkali metal hydroxides), Hydrogen (H₂) | Heating melt to 650-900°C, cooling to ≤420°C for deposition | White powder, particle size <20 μm | google.com |
Formation of Hybrid this compound Composites
This compound is a component in various hybrid composite materials designed to modify its chemical properties for specific applications, such as hydrogen storage or enhanced reactivity.
This compound-Iodide Composites: A notable development is the creation of composites by treating NaH with sodium iodide (NaI) or lithium iodide (LiI). ntu.edu.sgntu.edu.sg Simple solvothermal treatment of NaH with these alkali metal iodides in a solvent like tetrahydrofuran (THF) results in a composite material where NaH exhibits unprecedented hydride donor reactivity, a departure from its typical role as a Brønsted base. ntu.edu.sgd-nb.infonih.gov This enhanced reactivity enables the NaH-iodide composite to be used in the hydride reduction of various functional groups, including amides and nitriles. d-nb.infonih.gov The composite facilitates amide-directed C-H sodiation, leading to the synthesis of complex organic molecules like ortho-secondary alkyl arylaldehydes and 2-indanones. ntu.edu.sgntu.edu.sg
Hydrogen Storage Composites: For hydrogen storage applications, NaH is combined with other hydrides or complex borates.
NaH-NaOH Composites: Solid-state reactions between this compound and sodium hydroxide can form a new cubic complex hydride phase below 200°C. mdpi.com This NaH-NaOH solid solution demonstrates reversible hydrogen storage, with hydrogen desorption occurring between 240°C and 380°C. mdpi.com The formation of this composite is crucial as it suggests that an intra-phase interaction between protic hydrogen (from NaOH) and hydridic hydrogen (from NaH) is a key step in the desorption process. mdpi.com
NaH-closo-borate Composites: Composites such as Na₂B₁₀H₁₀–8NaH and Na₂B₁₂H₁₂–10NaH are studied for their hydrogen absorption properties under high pressure. rsc.org These materials are investigated to understand the formation mechanisms of sodium borohydride (B1222165) (NaBH₄), a compound with high hydrogen capacity. rsc.org Research indicates that the Na₂B₁₀H₁₀ salt shows a higher reactivity towards hydrogen in the presence of NaH compared to the corresponding [B₁₂H₁₂]²⁻ composite. rsc.org
Na-Mg-B-H System: In this reactive hydride composite (RHC) system, this compound or sodium metal reacts with magnesium and boron. aimspress.com This leads to the formation of a composite containing NaMgH₃ and NaBH₄. aimspress.com Such RHC systems are designed to improve the thermodynamics and kinetics of hydrogen storage. researchgate.net
Table 2: Overview of Hybrid this compound Composites
| Composite System | Components | Preparation Method | Primary Application / Feature | Reference |
|---|---|---|---|---|
| NaH-Iodide | NaH, Sodium Iodide (NaI) or Lithium Iodide (LiI) | Solvothermal treatment in THF | Enhanced hydride donor reactivity for organic synthesis | ntu.edu.sg, d-nb.info |
| NaH-Hydroxide | NaH, Sodium Hydroxide (NaOH) | Solid-state reaction upon heating | Reversible hydrogen storage | mdpi.com |
| NaH-closo-borate | NaH, Na₂B₁₀H₁₀ or Na₂B₁₂H₁₂ | High-pressure hydrogenation of mixed components | Precursors for high-capacity hydrogen storage materials (e.g., NaBH₄) | rsc.org |
| Na-Mg-B-H System | NaH, Magnesium (Mg), Boron (B) | Reaction of components | Reactive Hydride Composite (RHC) for hydrogen storage | aimspress.com |
Structural Elucidation and Theoretical Characterization of Sodium Hydride
Crystalline Structure and Lattice Parameters
Sodium hydride, like many other alkali metal hydrides, adopts a highly ordered crystalline structure. wikipedia.org This ionic compound is typically a white to grayish crystalline solid. chemdad.comshef.ac.uk
This compound crystallizes in the rock salt (halite) structure, which belongs to the cubic crystal system with the space group Fm-3m. wikipedia.orgmaterialsproject.orgmsestudent.comwikipedia.org This structure is analogous to that of sodium chloride (NaCl). wikipedia.orgwordpress.comcmu.educmu.edu In this arrangement, the sodium and hydride ions form two interpenetrating face-centered cubic (FCC) lattices. msestudent.comwikipedia.org The ionic nature of NaH is evidenced by the transfer of an electron from a sodium atom to a hydrogen atom, resulting in Na⁺ and H⁻ ions. pearson.com
The lattice parameters of this compound have been determined through various experimental and theoretical methods.
| Parameter | Value | Reference |
| Lattice Constant (a) | 4.77 Å | materialsproject.org |
| Lattice Constant (a) | 4.88 Å | chemdad.com |
| Lattice Constant (a) | 4.89 Å | acs.org |
| α, β, γ | 90.00° | materialsproject.org |
| Volume | 108.73 ų | materialsproject.org |
This table presents the lattice parameters for this compound, showcasing the cubic nature of its crystal structure. The slight variations in the lattice constant 'a' can be attributed to different experimental conditions and analytical techniques.
In its solid state, each sodium ion (Na⁺) is surrounded by six hydride ions (H⁻), and conversely, each hydride ion is surrounded by six sodium ions. wikipedia.orgpearson.com This results in an octahedral coordination geometry for both ions. wikipedia.orgshef.ac.ukwebelements.com The Na-H bond length in this structure is approximately 2.39 Å. materialsproject.org This coordination is a defining feature of the rock salt structure and is crucial to the stability of the crystal lattice. shef.ac.ukpearson.comwebelements.com
Advanced Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable tools for probing the structure and bonding within materials at the atomic and molecular level.
Infrared (IR) spectroscopy has been employed to identify and characterize small clusters of this compound, such as (NaH)₂, (NaH)₃, and (NaH)₄, which can be formed and trapped in inert matrices like solid neon or hydrogen. acs.orgnih.gov The ionic rhombic (NaH)₂ dimer exhibits strong absorptions at specific frequencies depending on the matrix environment. acs.orgnist.gov For instance, in a solid neon matrix, a strong absorption is observed at 761.7 cm⁻¹. acs.orgnist.gov These studies, often complemented by density functional theory (DFT) calculations, provide insight into the vibrational modes of these small clusters. acs.orgnih.gov
| (NaH)₂ Dimer Vibrational Frequencies | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | b1u | 761.7 (in Ne) | | b1u | 759.1 (in p-H₂) | | b1u | 757.0 (in H₂) | | b2u | 779 (in Ne) | | b2u | 779.3 (in p-H₂) | | b2u | 775.6 (in H₂) | | b3u | 445.0 (in Ne) | | b3u | 442.4 (in H₂) |
This interactive table, based on data from the NIST WebBook, details the vibrational frequencies of the (NaH)₂ dimer in different matrix environments as identified by IR spectroscopy. nist.gov
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. wordpress.com For this compound, XRD studies have confirmed its face-centered cubic (FCC) structure, similar to NaCl. cmu.educmu.edufrontiersin.org While X-rays are scattered by electrons, making it difficult to precisely locate the position of the light hydrogen atom, these studies definitively established the arrangement of the sodium atoms. wordpress.comcmu.educmu.edu The combination of XRD with neutron diffraction, where neutrons are scattered by the atomic nuclei, provided conclusive evidence for the rock salt structure by accurately locating the hydrogen atoms. wordpress.comcmu.edu In situ XRD studies have also been used to monitor structural changes during processes like thermal decomposition. rsc.org
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local environment of specific nuclei within a solid material. ntu.edu.sg For this compound, both ¹H and ²³Na NMR studies have been conducted. researchgate.net These studies can distinguish between different sodium-containing species. For example, in a composite material, the ²³Na NMR spectrum shows a distinct peak for NaH at approximately 19 ppm, allowing it to be differentiated from other compounds like sodium iodide (NaI). ntu.edu.sg Temperature-dependent NMR studies have also been used to probe the diffusive motions of ions within the NaH lattice, revealing information about ionic mobility at elevated temperatures. researchgate.net
Theoretical and Computational Structural Studies
Modern computational chemistry provides powerful tools to probe the intricacies of molecular and solid-state structures. For this compound, theoretical studies have been instrumental in elucidating its electronic properties, bonding characteristics, and the behavior of larger clusters. These investigations complement experimental data and often provide insights that are difficult to obtain through empirical methods alone.
Density Functional Theory (DFT) has become a cornerstone of computational materials science and quantum chemistry due to its balance of accuracy and computational cost. wikipedia.orgq-chem.com It is particularly well-suited for studying the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org DFT calculations have been extensively applied to this compound to understand its fundamental properties.
A key application of DFT is the calculation of the ground state energy and the corresponding electron density distribution of a system. epfl.chfas.orgmpg.deuniud.it The Hohenberg-Kohn theorems form the theoretical basis of DFT, stating that the ground-state energy is a unique functional of the electron density. epfl.chuni-osnabrueck.de For this compound, DFT calculations have been used to determine its ground state energy, providing a foundational understanding of its stability. dinkumpublishers.com These calculations also map the electronic distribution, revealing how electrons are spatially arranged within the molecule, which is fundamental to understanding its chemical behavior.
First-principles calculations based on DFT have been employed to predict the thermodynamic properties of the Na-H system. researchgate.net These predictions are crucial for supplementing experimental data, especially in conditions that are difficult to achieve in a laboratory. researchgate.net For instance, DFT has been used to extend the evaluation of the heat capacity of the stable NaH phase over a wide temperature range. researchgate.net
Table 1: Calculated Properties of NaH using DFT
| Property | Calculated Value | Reference |
|---|---|---|
| Bulk Modulus (NaCl-type) | 23.7 GPa | researchgate.net |
| Lattice Constant (NaCl-type) | 4.8215 Å | researchgate.net |
| Heat of Formation (condensed phase) | -10.19 kcal/mol | researchgate.net |
| Activation Energy for H diffusion | ~0.9 eV/atom | aip.org |
This table presents a selection of properties for this compound calculated using Density Functional Theory, demonstrating the utility of this method in predicting material characteristics.
DFT is a powerful tool for analyzing the nature of chemical bonds. researchgate.net By examining the calculated charge density, researchers can characterize the bonding in this compound as predominantly ionic, with a significant transfer of charge from the sodium atom to the hydrogen atom. researchgate.net This is consistent with the general understanding of alkali metal hydrides.
The study of small clusters, (NaH)n, provides a bridge between the properties of the individual molecule and the bulk solid. DFT calculations have been instrumental in investigating the structures, stability, and electronic properties of this compound clusters of varying sizes (n=1-6). dinkumpublishers.com
These studies have calculated physical properties such as interaction energy, zero-point corrected energy, and ground state energy for these clusters. dinkumpublishers.com It has been found that cyclic structures of (NaH)n clusters are generally more stable than their linear counterparts. dinkumpublishers.com The Na-H bond lengths in these clusters have been calculated to be in the range of 1.790 to 2.120 Å for linear structures at the DFT(B3LYP) level of theory with a 6-311++G** basis set. dinkumpublishers.com The electron density at the bond critical point for these clusters has also been quantified, providing further insight into the bonding within these small aggregates. dinkumpublishers.com
Table 2: Calculated Interaction Energies for (NaH)n Clusters (n=2-6)
| Structure Type | Corrected Interaction Energy Range (kcal/mol) |
|---|---|
| Linear | -19.131 to -22.289 |
| Cyclic | -22.620 to -35.779 |
This table, based on DFT (B3LYP) calculations, shows that cyclic (NaH)n clusters are energetically more favorable than linear ones. dinkumpublishers.com
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. researchgate.net These methods have been applied to this compound to provide a highly accurate description of its electronic structure. researchgate.net
Ab initio multireference single- and double-excitation configuration interaction (CI) studies have been carried out for the ground and excited electronic states of alkali-hydride cations, including NaH+. researchgate.net Such calculations provide detailed potential energy curves, equilibrium distances, and transition energies. researchgate.net For the NaH molecule itself, ab initio calculations have been used to investigate its potential energy surfaces and nonadiabatic couplings between electronic states. diva-portal.org These studies are crucial for understanding photochemical processes and reaction dynamics. diva-portal.orgosti.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. aip.org By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes such as diffusion, phase transitions, and thermal decomposition. aip.orgnih.gov
Ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on the fly" using DFT, has been used to study hydrogen diffusion in this compound. aip.org These simulations have been used to calculate the self-diffusion constant of deuterium (B1214612) in NaH at elevated temperatures, with results showing good agreement with experimental values. aip.org
Reactive force field (ReaxFF) molecular dynamics simulations have also been employed to study the dynamics of hydrogen desorption from NaH particles. nih.gov These simulations have shown that nanostructuring NaH can enhance the desorption process and that the thermal decomposition involves cluster fragmentation and the desorption of molecular hydrogen, which aligns with experimental observations. nih.gov
Quantum Chemical Characterization of Potential Energy Surfaces
The theoretical investigation of this compound (NaH) relies heavily on the accurate calculation of its potential energy surfaces (PES), which describe the energy of the molecule as a function of its geometry. These surfaces are fundamental to understanding the vibrational and rotational spectra, chemical reactivity, and dynamics of NaH.
Ab initio methods are central to determining the PES for NaH and its ions. Early studies employed methods like the Rydberg-Klein-Rees (RKR) method to obtain potential-energy curves for the excited states of NaH. aip.org More advanced computational techniques have since provided a more detailed picture. For instance, multiconfiguration self-consistent-field (MC-SCF) wavefunctions have been used to evaluate the ¹Σ⁺ ground state of NaH and the ²Σ⁺ ground state of its negative ion, NaH⁻. aip.org These calculations show that the ground state of the NaH⁻ ion is attractive and has a lower potential energy than the neutral NaH molecule over the studied internuclear distances. aip.org
Modern approaches utilize highly accurate quantum chemistry methods. The explicitly correlated coupled cluster method (CCSD(T)-F12) has been used to compute the PES for the interaction of NaH with noble gas atoms like helium, which is crucial for understanding collision dynamics at low temperatures. researchgate.net For the NaH molecule and its cation, the Fock space coupled cluster method has been applied to investigate the potential energy curves and spectroscopic characteristics. researchgate.net
The study of chemical reactions involving NaH, such as the Na(²S) + H₂ → NaH + H reaction, requires the construction of a global and high-precision PES for the triatomic system, NaH₂. mdpi.com Researchers have successfully used neural network models based on thousands of ab initio points to create such surfaces. mdpi.com These PESs are essential for running quantum dynamics calculations using methods like the time-dependent wave packet method to explore the reaction mechanism at a state-to-state level. mdpi.com
Furthermore, the electronic structure of NaH, while seemingly simple, features strong nonadiabatic coupling between its excited states, which take on significant ionic character. chemrxiv.orgescholarship.org The calculation of these potential energy surfaces reveals avoided crossings, particularly between the C¹Σ⁺ and D¹Σ⁺ states, which are critical for population transfer dynamics. chemrxiv.orgescholarship.org These theoretical predictions are vital for interpreting pump-probe experiments and understanding the nonadiabatic molecular dynamics of NaH. chemrxiv.org
Table 1: Theoretical and Experimental Molecular Constants for NaH and Related Species This table presents a comparison of molecular constants for the ground states of H₂ and NaH, derived from a neural network potential energy surface (NN PES) and experimental data.
| Molecule | State | Parameter | NN PES Value | Experimental Value |
| H₂ | X¹Σ⁺g | Rₑ (Å) | 0.744 | 0.741 |
| Dₑ (eV) | 4.751 | 4.748 | ||
| ωₑ (cm⁻¹) | 4400.1 | 4401.2 | ||
| NaH | X¹Σ⁺ | Rₑ (Å) | 1.888 | 1.887 |
| Dₑ (eV) | 1.968 | 1.971 | ||
| ωₑ (cm⁻¹) | 1171.8 | 1172.2 | ||
| Data sourced from reference mdpi.com. |
Inverse this compound: Theoretical Constructs and Stability
A fascinating and counter-intuitive chemical entity is the so-called "inverse this compound," a high-energy compound that features a reversal of the typical charge states, containing a positively charged hydrogen ion (H⁺) and a negatively charged sodium anion (Na⁻). wikipedia.org This arrangement is energetically unfavorable compared to the standard Na⁺H⁻ ionic lattice, as it involves the net transfer of two electrons from hydrogen to sodium. wikipedia.org
The experimental synthesis of a crystalline salt containing these "inverse" ions was achieved by encapsulating the H⁺ ion within a protective molecular cage. researchgate.net In this structure, the proton is bound to the nitrogen center of a 3⁶-adamanzane (Adz) molecule, which sterically shields the H⁺ from the reactive Na⁻ alkalide anion. wikipedia.orgresearchgate.netutah.edu
The stability of such systems has been a subject of extensive theoretical investigation using ab initio methods. researchgate.netnih.gov Computational studies have explored simplified model systems to understand the intrinsic stability of the H⁺···Na⁻ ion pair without a bulky cage. One such model is the complex formed between a protonated trimethylamine (B31210) and a sodium anion, (Me)₃N-H⁺···Na⁻. utah.edunih.govacs.org
Theoretical calculations, using methods such as Møller-Plesset perturbation theory and coupled-cluster theory, have examined the potential energy surface of these model complexes. researchgate.netnih.gov The findings indicate that the "inverse this compound" ion pair, (Me)₃N-H⁺···Na⁻, can exist as a metastable species, meaning it is located in a local minimum on the potential energy surface with a barrier to dissociation. utah.eduresearchgate.netnih.gov
The stability of this metastable state is highly dependent on the surrounding environment, particularly the solvent. utah.eduresearchgate.net Theoretical models incorporating solvent effects (using the polarized continuum model) predict that these ion pairs are metastable in solvents with low dielectric constants (below approximately 2). researchgate.netnih.gov However, in solvents with higher dielectric constants, they are predicted to spontaneously decompose into their constituent ions. researchgate.netnih.gov
Further theoretical work suggests that the stability of unprotected inverse hydrides could be enhanced. researchgate.netnih.govacs.org It is proposed that using amines with higher proton affinities or metals with weaker metal-hydride bond strengths could lead to more stable R₃N-H⁺···M⁻ ion pairs with larger barriers to proton abstraction. researchgate.netnih.gov Following this reasoning, the Et₃N-H⁺···K⁻ system was investigated and found to have a substantially larger dissociation barrier than its this compound analogue, suggesting that unsequestered inverse-charged salts may be viable as high-energy materials. psu.edu
Table 2: Calculated First Hyperpolarizabilities (β₀) for Inverse this compound and Related Systems This table shows the large nonlinear optical (NLO) response predicted for inverse this compound complexes, calculated using density functional theory (DFT) and Møller–Plesset perturbation theory (MP2).
| Compound | Calculation Level | First Hyperpolarizability (β₀) (a.u.) |
| AdzH⁺Na⁻ | DFT | 5.7675 x 10⁴ |
| (Me)₃NH⁺Na⁻ | MP2/aug-cc-pVDZ | 7.357 x 10³ |
| (Me)₃NH⁺Cl⁻ | - | 1.10 x 10² |
| (Me)₃NH⁺ | MP2/aug-cc-pVDZ | 3.9 |
| AdzLi⁺Na⁻ | - | 6.20681 x 10⁵ |
| Data sourced from reference acs.org. |
Chemical Reactivity and Reaction Mechanisms of Sodium Hydride
Basicity of Sodium Hydride in Organic Media
As a superbase, this compound is capable of deprotonating a wide range of Brønsted acids, even very weak ones. wikipedia.orgquora.com The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has a pKa of approximately 35, indicating the potent basicity of NaH. quora.comquora.com This high basicity allows it to completely convert weak acids into their conjugate bases, a crucial step in many synthetic transformations. libretexts.org
This compound readily deprotonates compounds containing acidic protons on heteroatoms. wikipedia.orgchemeurope.com Typical substrates include those with O-H, N-H, and S-H bonds, such as alcohols, phenols, pyrazoles, and thiols. wikipedia.orgwikiwand.com This reaction generates the corresponding sodium alkoxide, phenoxide, or thiolate, with the only byproduct being hydrogen gas. libretexts.org The resulting sodium derivatives are potent nucleophiles used in subsequent reactions like alkylations. wikipedia.org For instance, NaH is used to deprotonate alcohols to form alkoxides, which can then react with alkyl halides to produce ethers. fiveable.me The effectiveness of this deprotonation is guided by the pKa of the acid; NaH can easily deprotonate acids with pKa values significantly lower than that of H₂ (pKa ≈ 35). quora.comwikipedia.org
Table 1: Approximate pKa Values of Common Brønsted Acids Deprotonated by this compound This table provides a summary of the acidity of various Brønsted acids that are readily deprotonated by this compound.
| Compound Type | Example | Functional Group | Approximate pKa |
|---|---|---|---|
| Water | H₂O | O-H | 15.7 indiana.edu |
| Alcohol | R-OH | O-H | 16-18 indiana.edu |
| Phenol | Ph-OH | O-H | 10 indiana.edu |
| Thiol | R-SH | S-H | 10 indiana.edu |
| Carboxylic Acid | R-COOH | O-H | 4-5 indiana.edu |
| Amine | R-NH₂ | N-H | 38-40 indiana.edu |
| Ammonium Ion | R-NH₃⁺ | N-H | 9-10 indiana.edu |
This compound is a strong enough base to deprotonate a variety of carbon acids, which are compounds with an acidic proton on a carbon atom. wikipedia.orgchemeurope.com This reactivity is fundamental to the formation of many carbon-based nucleophiles used in carbon-carbon bond-forming reactions. quora.com Carbon acids that are susceptible to deprotonation by NaH include terminal alkynes (pKa ≈ 25), cyclopentadiene (B3395910) (pKa ≈ 16), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orglibretexts.orgmsu.edu
A significant application of this compound is the deprotonation of 1,3-dicarbonyl compounds, such as malonic esters and β-keto esters. wikipedia.orgchemeurope.com The protons on the carbon situated between the two carbonyl groups (the α-carbon) are particularly acidic (pKa ≈ 13 for diethyl malonate) due to the resonance stabilization of the resulting enolate anion. msu.edu NaH effectively and irreversibly removes this proton to generate a stabilized carbanion. wikipedia.orgquora.com This resulting sodium derivative can then be readily alkylated or used as a nucleophile in various condensation reactions, including the Claisen, Dieckmann, Stobbe, and Darzens condensations. wikipedia.orgquora.com
This compound is a key reagent for generating enolates from aldehydes and ketones. libretexts.orgfiveable.me By removing an α-hydrogen, NaH converts the carbonyl compound into its enolate form, which is a powerful nucleophile. fiveable.me Because NaH is a very strong base, it can achieve nearly complete conversion of the carbonyl compound to its enolate, which is advantageous for subsequent alkylation reactions as it minimizes side reactions. libretexts.org
In addition to enolates, NaH is used to prepare ylides. It deprotonates phosphonium (B103445) salts to form phosphorus ylides, the key reagents in the Wittig reaction for converting aldehydes and ketones into alkenes. fiveable.mejove.com Similarly, it is employed to deprotonate sulfonium (B1226848) salts to create sulfur ylides, which are used in reactions like the Johnson–Corey–Chaykovsky reaction to synthesize epoxides from ketones. wikipedia.orgquora.com
Deprotonation of Carbon Acids (C-H bonds)
Reductive Capabilities of this compound
While primarily known as a base, this compound can also function as a reducing agent, although this reactivity is less common in organic chemistry compared to its basicity. wikipedia.orgsamreal.com It is known to reduce certain main group compounds, such as the reaction with boron trifluoride to produce diborane. wikipedia.org It also reduces Si-Si and S-S bonds. chemeurope.com
Recent research has significantly expanded the reductive applications of NaH, particularly through the use of composite reagents. d-nb.infonih.gov A combination of this compound with an alkali metal iodide, such as lithium iodide (LiI) or sodium iodide (NaI), creates a potent hydride-donating system. d-nb.inforesearchgate.net This composite reagent is capable of reducing polar π electrophiles like nitriles, amides, and imines, functionalities that are typically resistant to NaH alone. nih.gov For example, the NaH-NaI system can effectively reduce N,N-dimethylamides to their corresponding aldehydes and tertiary nitriles to alkanes via reductive decyanation. d-nb.infonih.gov
The mechanism of reduction by this compound involves the transfer of a hydride ion (H⁻) to an electrophilic center. In standard metal hydride reductions of carbonyls, the hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated. libretexts.org
In the more recently discovered NaH-iodide composite systems, the mechanism is more complex. d-nb.inforesearchgate.net Density Functional Theory (DFT) calculations suggest that NaH is intrinsically a capable hydride donor, but its reactivity is often limited by its insolubility and crystal lattice energy. researchgate.net The presence of iodide salts helps to generate a more reactive state of NaH, possibly approaching a single-molecule state. d-nb.inforesearchgate.net
For the reductive decyanation of nitriles, the proposed mechanism involves:
Hydride Transfer : A hydride ion from the activated NaH attacks the nitrile carbon, forming an iminyl anion intermediate. d-nb.inforesearchgate.net
C-C Cleavage : This is followed by a concerted step involving the cleavage of the C-C bond and the transfer of a hydrogen atom, leading to the elimination of sodium cyanide (NaCN) and the formation of the alkane product. d-nb.inforesearchgate.net This process has been shown to proceed with retention of stereoconfiguration at the carbon center. researchgate.net
For the reduction of N,N-dimethylamides to aldehydes, the NaH-iodide composite facilitates a hydride transfer to the amide carbonyl, leading to an intermediate that subsequently eliminates a dimethylamide anion to furnish the aldehyde. nih.govresearchgate.net This protocol is noteworthy as it provides a method to access aldehydes from simple amides, a transformation that often requires more specialized reagents. nih.gov
Table 2: Reductive Transformations Enabled by this compound Composites This table summarizes reduction reactions of various functional groups using this compound in combination with an alkali metal iodide (MI, where M = Li, Na).
| Substrate | Reagent | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Tertiary Nitrile (R₃C-CN) | NaH / LiI or NaI | Alkane (R₃C-H) | Reductive Decyanation | d-nb.inforesearchgate.net |
| N,N-Dimethylamide (R-CONMe₂) | NaH / LiI or NaI | Aldehyde (R-CHO) | Partial Reduction | nih.govresearchgate.net |
Hydride Transfer Mechanisms in Specific Reductions
Reduction of Nitriles to Alkanes (Decyanation)
This compound, particularly in the presence of an alkali metal iodide like sodium iodide (NaI) or lithium iodide (LiI), can effect the reductive decyanation of tertiary nitriles to the corresponding alkanes. wikipedia.orgd-nb.info This transformation is significant as it allows for the removal of a nitrile group after it has served its synthetic purpose.
The reaction is believed to proceed through the formation of an iminyl anion intermediate. nih.govd-nb.info The hydride from NaH attacks the carbon atom of the nitrile's cyano group. This is followed by a carbon-carbon bond cleavage, which ultimately leads to the formation of the alkane and the elimination of sodium cyanide. nih.gov The formation of an aldehyde as a byproduct in some instances provides evidence for the iminyl anion intermediate. d-nb.info
For instance, the reaction of diphenylacetonitrile (B117805) with NaH and methyl iodide not only produces the expected α-methylated product but also a significant amount of 1,1-diphenylethane, the decyanated product. nih.govd-nb.info Density functional theory (DFT) calculations support a mechanism involving the addition of a hydride to the carbon-nitrogen triple bond. nih.gov
| Reactant | Reagents | Product |
| Tertiary Nitrile | NaH, NaI or LiI | Alkane |
Reduction of Amides to Aldehydes
A composite reagent of this compound and an alkali metal iodide (NaH-MI, where M = Li, Na) can selectively reduce tertiary amides to aldehydes. wikipedia.orgresearchgate.netntu.edu.sg This is a noteworthy transformation as the reduction of amides often proceeds to the corresponding amine with stronger reducing agents like lithium aluminum hydride. chemistrysteps.com The NaH-NaI system demonstrates broad functional group compatibility and can be applied to aromatic, heteroaromatic, and aliphatic N,N-dimethylamides. ntu.edu.sg
The mechanism for this reduction is distinct from that of other hydride reagents like diisobutylaluminum hydride (DIBAL-H), which typically yield amines. researchgate.net With the NaH-NaI composite, the reaction is thought to proceed under mild conditions, allowing for the retention of α-chirality in the reduction of enantiomerically enriched amides. ntu.edu.sg The use of sodium deuteride (B1239839) (NaD) in this system provides a method for synthesizing deuterated aldehydes. ntu.edu.sg
| Reactant | Reagents | Product |
| Tertiary Amide | NaH, NaI or LiI | Aldehyde |
Reduction of Si-Si and S-S Bonds
This compound is capable of reducing silicon-silicon (Si-Si) bonds in disilanes and sulfur-sulfur (S-S) bonds in disulfides. wikipedia.orgquora.comchemeurope.com This reactivity highlights NaH's utility in the chemistry of main group elements. The reduction of disulfide bonds is a critical process in protein chemistry, and while other reagents are more commonly used, NaH in dimethyl sulfoxide has been shown to reduce disulfide bonds in proteins. nih.gov The cleavage of these bonds is a fundamental transformation in both organic and inorganic synthesis. nih.gov
Role in Topotactic Oxide Deintercalation
A significant example is the reduction of the Ni(III) perovskite LaNiO₃ to the Ni(I) phase LaNiO₂, which possesses a structure isostructural with "infinite layer" cuprates. acs.orgox.ac.ukcapes.gov.br This reduction is typically carried out using solid this compound in a sealed evacuated tube at temperatures between 190 and 210 °C. acs.orgox.ac.ukcapes.gov.br Similarly, NdNiO₃ can be reduced to an analogous infinite-layer phase. acs.orgacs.org Research has also demonstrated that this compound can selectively deintercalate specific oxygen ions within a complex oxide structure, such as the apex oxide ions in Sr₇Mn₄O₁₅ to form Sr₇Mn₄O₁₂. rsc.org
The reaction mechanism involves the transfer of electrons from the hydride ion to the metal cations in the oxide, leading to a reduction in their oxidation state and the subsequent removal of oxygen as oxide ions, which then react with the sodium and hydrogen. The use of a stoichiometric excess of NaH is often necessary to drive the reaction to completion. acs.org
| Starting Material | Product | Conditions |
| LaNiO₃ | LaNiO₂ | Solid NaH, 190-210 °C, sealed tube |
| NdNiO₃ | NdNiO₂₊ₓ | Solid NaH, 160-200 °C |
| Sr₇Mn₄O₁₅ | Sr₇Mn₄O₁₂ | Solid NaH |
Condensation Reactions Promoted by this compound
This compound is a widely employed strong base for promoting various condensation reactions in organic synthesis. wikipedia.orgchemeurope.com Its primary role in these reactions is to deprotonate a carbon acid, generating a nucleophilic carbanion that can then attack a carbonyl group. chemeurope.com
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. pw.livenrochemistry.com this compound is an effective base for initiating this reaction. pw.liveacs.org The reaction typically forms stable five- or six-membered rings. nrochemistry.com
The mechanism begins with the deprotonation of an α-carbon of the diester by this compound, forming an enolate. nrochemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the other ester's carbonyl carbon, forming a cyclic tetrahedral intermediate. nrochemistry.com Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. pw.livenrochemistry.com
Stobbe Condensation
The Stobbe condensation is a specific type of condensation between a dialkyl succinate (B1194679) and an aldehyde or ketone, facilitated by a strong base like this compound, to produce an alkylidenesuccinic acid or its corresponding ester. juniperpublishers.comchemistry-chemists.comresearchgate.net this compound has been shown to be a particularly effective condensing agent for this reaction, often providing better yields in shorter reaction times compared to other bases, especially with ketones. researchgate.netacs.org
The reaction is believed to proceed through the formation of a γ-lactone intermediate. The base abstracts a proton from the succinic ester, and the resulting carbanion attacks the carbonyl compound. The subsequent cyclization to the lactone followed by its base-catalyzed elimination leads to the final product. researchgate.net
Darzens Condensation
The Darzens condensation, also known as the Darzens glycidic ester condensation, is a chemical reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. chemistnotes.comwikipedia.org this compound is frequently employed as the strong base required to initiate this reaction. wikipedia.orgresearchgate.net The reaction is versatile, proceeding smoothly with aromatic and aliphatic ketones, as well as α,β-unsaturated and cyclic ketones, to provide good yields of the glycidic ester products. chemistnotes.com
The mechanism of the Darzens condensation when using this compound as the base involves the following key steps:
Deprotonation: this compound acts as a strong base, abstracting an α-hydrogen from the α-halo ester. This deprotonation results in the formation of a carbanion, which is an enolate. chemistnotes.com
Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step leads to the formation of a tetrahedral intermediate, a halohydrin. chemistnotes.comslideshare.net
Epoxide Formation: The tetrahedral intermediate undergoes an intramolecular SN2 reaction. The alkoxide oxygen attacks the carbon bearing the halogen, displacing the halide ion and forming the final α,β-epoxy ester product. chemistnotes.com
The general mechanism can be depicted as follows:
Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgbyjus.com this compound is a commonly used strong base for this transformation, often in combination with a catalytic amount of alcohol. wikipedia.orgfiveable.me
The reaction mechanism, when facilitated by this compound, proceeds through several key steps: byjus.comlibretexts.orgtutorchase.com
Enolate Formation: this compound deprotonates the α-carbon of an ester molecule, which must have at least two α-hydrogens, to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org The evolution of hydrogen gas during this step drives the reaction forward.
Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgtutorchase.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. libretexts.orgtutorchase.com
Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. A full equivalent of the base (in this case, the alkoxide generated in the previous step or another equivalent of this compound) deprotonates this carbon, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org
Protonation: An acidic workup is performed in the final step to neutralize the enolate and any remaining base, leading to the isolation of the β-keto ester product. wikipedia.org
Below is a table summarizing the steps of the Claisen condensation:
| Step | Description | Reactants | Products |
| 1 | Enolate Formation | Ester, this compound | Ester Enolate, Hydrogen Gas, Sodium Cation |
| 2 | Nucleophilic Attack | Ester Enolate, Second Ester Molecule | Tetrahedral Alkoxide Intermediate |
| 3 | Elimination | Tetrahedral Alkoxide Intermediate | β-Keto Ester, Alkoxide |
| 4 | Deprotonation | β-Keto Ester, Base | Resonance-Stabilized Enolate |
| 5 | Protonation | Resonance-Stabilized Enolate, Acid | β-Keto Ester |
Nucleophilic Substitution Reactions
Amination Reactions (e.g., Chichibabin Amination)
The Chichibabin reaction is a classic method for the amination of electron-deficient nitrogen-containing heterocycles, such as pyridine (B92270), to produce amino-substituted derivatives. wikipedia.orgwikidoc.org Traditionally, this reaction is carried out using sodium amide (NaNH₂). wikipedia.orgchemistnotes.com However, variations of the Chichibabin amination have been developed that utilize this compound in the presence of an amine. chemistnotes.com
The mechanism of the Chichibabin reaction is generally considered to be a nucleophilic addition-elimination reaction. wikipedia.orgscientificupdate.com When this compound is used with an amine, it first reacts to form the corresponding sodium amide in situ. The reaction then proceeds as follows:
Nucleophilic Addition: The amide anion (NH₂⁻) acts as a nucleophile and attacks the electron-deficient C2 or C6 position of the pyridine ring. This addition breaks the aromaticity of the ring and forms a negatively charged σ-complex (a Meisenheimer-like adduct), which is stabilized by the sodium cation. wikipedia.orgscientificupdate.com
Hydride Elimination: Aromatization of the ring is restored through the elimination of a hydride ion (H⁻). wikipedia.orgchemistnotes.com
Formation of Sodium Salt and Hydrogen Gas: The eliminated hydride ion is a strong base and deprotonates the newly introduced amino group, forming a sodium salt of the aminopyridine and releasing hydrogen gas. scientificupdate.com
Workup: An aqueous workup is then performed to protonate the sodium salt and yield the final 2-aminopyridine (B139424) product. scientificupdate.com
A Molecular Electron Density Theory (MEDT) study of the Chichibabin reaction involving the reaction of sodium amide with pyridine indicated that the first step is the nucleophilic attack of the NH₂⁻ ion on the aromatic system, leading to an anionic intermediate. The subsequent step involves the elimination of a hydride from this intermediate to form the aromatic amine. This study found the attack at the 2-position of pyridine to be more favorable both kinetically and thermodynamically than at the 4-position. nih.gov
Displacement Reactions on Chloropyrimidines
This compound has been identified as an effective base for facilitating nucleophilic displacement reactions on chloropyrimidine scaffolds. scribd.com These reactions are a type of nucleophilic aromatic substitution (SNAr). In a notable example from process chemistry research, this compound was found to be the optimal base for a displacement reaction involving a chloropyrimidine compound. scribd.com
The general mechanism for such a displacement reaction using this compound and a nucleophile (e.g., an alcohol, ROH) is as follows:
Deprotonation of the Nucleophile: this compound, being a strong, non-nucleophilic base, first deprotonates the incoming nucleophile (e.g., an alcohol) to generate a more potent nucleophile (an alkoxide, RO⁻). vaia.com This step is accompanied by the evolution of hydrogen gas.
Nucleophilic Attack: The generated nucleophile attacks one of the carbon atoms of the chloropyrimidine ring that is attached to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the pyrimidine (B1678525) ring is restored by the expulsion of the chloride ion as a leaving group, yielding the final substituted pyrimidine product.
Due to the insolubility of this compound in common organic solvents and its high reactivity with moisture, its use on an industrial scale requires careful handling procedures. scribd.comacs.org Safe scale-up processes have been developed that involve using pre-measured, soluble bags of this compound and monitoring the off-gassing of hydrogen to ensure controlled reaction rates. scribd.com
Mechanistic Investigations of this compound-Mediated Reactions
Computational Studies of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of reactions involving this compound. nih.govdicp.ac.cnntu.edu.sg These studies provide insights into reaction pathways, transition state energies, and the origins of reactivity that are often difficult to obtain through experimental means alone. nih.gov
Recent DFT calculations have explored the hydride donor capabilities of this compound, particularly when used in combination with sodium iodide (NaI) or lithium iodide (LiI). nih.govntu.edu.sg While traditionally viewed as a Brønsted base, these studies suggest that NaH can act as a nucleophilic hydride donor. nih.govresearchgate.net
Key findings from computational studies include:
Intrinsic Hydride Donor Ability: DFT calculations on a single molecule of NaH have shown that it is intrinsically reactive as a hydride donor to polar π-electrophiles, with a low activation barrier for hydride transfer to a nitrile moiety. nih.govd-nb.info This suggests that the insolubility of NaH in organic solvents is a major barrier to observing this reactivity, and that the formation of a more reactive, dispersed state of NaH in composites with LiI or NaI enhances its hydride donor capabilities. ntu.edu.sgd-nb.info
Reaction Pathways and Transition States: For the reductive decyanation of a model substrate, 2-phenylisobutyronitrile, DFT calculations successfully located the transition state for a concerted C-C bond cleavage and H-atom transfer from a putative iminyl anion intermediate. d-nb.info The energy barrier for this C-C bond cleavage was found to be very low when a sodium cation acts as the counterion. nih.gov
Concerted Nucleophilic Aromatic Substitution: In a study of the hydrodebromination of bromobenzene (B47551) by a NaH-iodide composite, DFT calculations supported a concerted nucleophilic aromatic substitution pathway with a single transition state. dicp.ac.cn
Nonadiabatic Coupling in Gas-Phase NaH: Computational predictions of population transfer through the avoided crossings of gas-phase this compound have been made using ab initio potential energy surfaces. These studies help to understand the fundamental electronic structure and dynamics of this simple molecule. rsc.org
These computational investigations are crucial for understanding the nuanced reactivity of this compound, moving beyond its classical role as a simple Brønsted base and uncovering its potential as a nucleophilic hydride source in various organic transformations. ntu.edu.sgresearchgate.net
Role of Inorganic Composite Materials (e.g., NaH-LiI, NaH-NaI)
The established role of this compound (NaH) in synthetic chemistry has traditionally been that of a Brønsted base, primarily used for deprotonation. ntu.edu.sgbrainly.comnih.gov However, recent research has unveiled that its chemical reactivity can be significantly altered and enhanced through the formation of inorganic composite materials. When combined with specific iodide salts, such as lithium iodide (LiI) or sodium iodide (NaI), NaH transforms into a potent nucleophilic hydride donor, capable of mediating complex reduction reactions that are otherwise uncharacteristic of NaH alone. nih.govresearchgate.netscispace.com
Formation and Characterization of NaH-Iodide Composites
The activation of this compound is achieved by its solvothermal treatment with either lithium iodide or sodium iodide in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netd-nb.info This process results in the formation of new, distinct inorganic composite materials. ntu.edu.sgnih.gov The use of these pre-formed composites in reactions eliminates the induction period often observed when NaH and the iodide salt are added separately, confirming that the formation of the composite is crucial for the enhanced reactivity. ntu.edu.sgntu.edu.sg
Detailed structural analysis has been conducted to elucidate the composition of these materials.
NaH-NaI Composite : This composite is a relatively simple system. Spectroscopic and structural analyses, including powder X-ray diffraction (pXRD), solid-state nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS), reveal that it consists of activated this compound interspersed with sodium iodide. ntu.edu.sgnih.govresearchgate.net ²³Na NMR spectroscopy clearly distinguishes the discrete peaks for NaH and NaI within the composite. ntu.edu.sg
NaH-LiI Composite : The composition of the material formed from NaH and LiI is more complex.
Powder X-ray Diffraction (pXRD) studies of the NaH-LiI composite show the presence of crystalline cubic NaI and NaH, but, remarkably, no trace of the original LiI structure. ntu.edu.sg
Solid-State NMR Spectroscopy provides further insights. ⁷Li NMR spectra confirm the absence of LiI and indicate the formation of lithium hydride (LiH). ntu.edu.sg Furthermore, ¹H/⁷Li Heteronuclear Correlation (HETCOR) NMR experiments show a clear correlation between ¹H and ⁷Li, supporting the presence of LiH in the composite structure. ntu.edu.sg
These findings suggest that a solvothermal salt metathesis reaction occurs between NaH and LiI, resulting in a composite material containing NaH, NaI, and newly formed LiH. ntu.edu.sg
The characterization data for these composites are summarized below.
| Composite Material | Initial Reactants | Key Components Identified in Final Composite | Analytical Evidence |
| NaH-NaI | This compound (NaH), Sodium Iodide (NaI) | Activated NaH, Sodium Iodide (NaI) | pXRD, ²³Na NMR, XPS ntu.edu.sgnih.govresearchgate.net |
| NaH-LiI | This compound (NaH), Lithium Iodide (LiI) | Activated NaH, Sodium Iodide (NaI), Lithium Hydride (LiH) | pXRD, ⁷Li NMR, ¹H/⁷Li HETCOR NMR ntu.edu.sg |
Research Findings on Enhanced Reactivity and Mechanism
The NaH-iodide composites exhibit unprecedented hydride-donor capabilities, enabling reactions such as the reduction of nitriles, amides, and imines. scispace.comnih.govresearchgate.net This reactivity is a departure from the behavior of NaH alone or other common hydride reagents. For instance, the reduction of certain nitriles with the NaH-iodide composite leads to decyanation to form alkanes, whereas reagents like LiAlH₄ typically yield primary amines. scispace.comnih.gov
Density Functional Theory (DFT) calculations have been employed to understand the origin of this unique reactivity. ntu.edu.sgnih.gov The studies suggest:
this compound itself is intrinsically reactive as a hydride donor, but its low solubility and strong ionic lattice in its pure form limit this potential. nih.gov
The formation of the composite with NaI creates an "activated" state of NaH. ntu.edu.sgnih.gov This composite structure confers a nucleophilic hydridic character on the this compound, making it behave more like covalent hydride reagents. nih.govresearchgate.net
The mechanism for reactions like nitrile decyanation involves the transfer of a hydride (H⁻) from the activated NaH to the electrophilic carbon of the nitrile, forming an iminyl anion intermediate. nih.govorgsyn.org This is followed by a concerted carbon-carbon bond cleavage and proton transfer, a unique pathway described as having an "umpolung nature," where the initially nucleophilic hydride acquires electrophilic (protic) character in the later stages of the reaction. nih.govorgsyn.org
The practical impact of this enhanced reactivity is demonstrated in reactions like hydrodehalogenation. The composite system provides a simple and effective protocol for the hydrodebromination and -deiodination of various haloarenes. ntu.edu.sg
The following table illustrates the critical role of the iodide additive in promoting the reactivity of NaH in a model hydrodebromination reaction.
| Reactant | Hydride Source | Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 2-bromo-6-methoxynaphthalene | NaH (5 equiv) | None | 85 | 24 | <5 ntu.edu.sg |
| 2-bromo-6-methoxynaphthalene | NaH (5 equiv) | NaI (2 equiv) | 60 | 12 | 87 ntu.edu.sg |
| 2-bromo-6-methoxynaphthalene | NaH (5 equiv) | LiI (2 equiv) | 60 | 6 | 92 ntu.edu.sg |
Applications of Sodium Hydride in Advanced Materials and Energy Research
Hydrogen Storage Technologies
Sodium hydride has been explored as a material for hydrogen storage, a key technology for the utilization of hydrogen as a clean energy carrier. wikipedia.orgsolubilityofthings.com Research has focused on both single-use hydrogen release and complex, reversible storage systems.
This compound can serve as a straightforward material for generating hydrogen gas through a chemical reaction. When NaH reacts with water, it undergoes vigorous hydrolysis to produce hydrogen gas and sodium hydroxide (B78521). wikipedia.orgsolubilityofthings.comenergy.gov The amount of hydrogen generated from this reaction is double that produced by the reaction of an equivalent amount of sodium metal with water. cambridge.org
One experimental approach to control this reaction for on-demand hydrogen release involves encapsulating small quantities of this compound within plastic pellets. energy.gov In this system, the pellets are crushed or sliced open in the presence of water, exposing the NaH and initiating the hydrogen-releasing reaction. energy.gov This method provides a means to deliver hydrogen as needed for applications like fuel cells. wikipedia.org A preliminary analysis of such a system estimated a potential hydrogen storage density of 4.3% by weight and 47 kg/m ³, including all necessary equipment. energy.gov
The basic reaction for hydrogen release is: NaH + H₂O → NaOH + H₂ solubilityofthings.com
Beyond single-use hydrolysis, this compound is a key component in more complex, reversible hydrogen storage systems. The sodium-oxygen-hydrogen (Na-O-H) system, involving this compound, sodium hydroxide (NaOH), and sodium oxide (Na₂O), is particularly noteworthy because it allows for the reversible storage of hydrogen through solid-state reactions. mdpi.comresearchgate.net
In this system, sodium oxide absorbs hydrogen to form this compound and sodium hydroxide. This hydrogenation process can begin at temperatures slightly above ambient (30–50 °C) under relatively low hydrogen pressure (18 bar). mdpi.comresearchgate.net Conversely, the mixture of NaH and NaOH releases hydrogen upon heating, reforming Na₂O. researchgate.net A significant advantage is that the dehydrogenation of the NaH-NaOH composite occurs at a lower temperature (240-380 °C) than that of pure NaH. mdpi.comresearchgate.net
The reversible reaction is as follows: Na₂O + H₂ ↔ NaH + NaOH researchgate.net
Research has shown that this system can achieve a reversible hydrogen capacity of approximately 3.0 wt%. researchgate.net The interaction between the hydridic hydrogen in NaH and the protic hydrogen in NaOH is considered crucial for the reduced dehydrogenation temperature. mdpi.com In-situ studies have revealed the formation of a cubic complex hydride phase, a solid solution of NaOH in NaH, which exists up to the point of dehydrogenation. mdpi.comresearchgate.net
Characteristics of the Na-O-H Reversible Hydrogen Storage System
| Parameter | Value / Observation | Reference |
|---|---|---|
| Reaction | Na₂O + H₂ ↔ NaH + NaOH | researchgate.net |
| Hydrogenation Onset Temperature | 30–50 °C (at 18 bar) | mdpi.com |
| Dehydrogenation Temperature | 240–380 °C | mdpi.comresearchgate.net |
| Reversible Hydrogen Capacity | ~3.0 wt% | researchgate.net |
| Intermediate Phase | Formation of a NaH-NaOH solid solution (NaH₁-x(OH)x) below 200 °C | mdpi.com |
Theoretical investigations, primarily using density functional theory (DFT), have been conducted to predict and understand the hydrogen storage properties of this compound. scientific.net One such study investigated the crystal structure and hydrogen storage characteristics of this compound and its deuterated and tritiated analogues (NaHxD1-x, NaHxT1-x, NaDxT1-x). scientific.net The calculations indicated that while lattice parameters remained relatively constant with varying isotopic composition, the material's density decreased. scientific.net These theoretical approaches are valuable for systematically predicting material properties and guiding experimental work in the search for improved hydrogen storage materials. scientific.netresearchgate.net
Role in Sodium Batteries
Recent research has uncovered the significant role of this compound in the functioning and longevity of sodium-ion batteries (SIBs). nih.govacs.orgresearchgate.net NaH has been identified as a key component of the solid-electrolyte interphase (SEI), the crucial layer that forms on the surface of the sodium metal anode during battery operation. nih.govresearchgate.net
The formation of this compound on the anode surface has a direct impact on the battery's electrochemical performance. nih.govacs.org Studies show that crystalline NaH forms on the sodium surface, particularly when carbonate-based electrolytes are used. nih.govresearchgate.net This formation is linked to secondary reactions with electrolyte components during the sodium plating and stripping processes. acs.orgresearchgate.net
Research indicates that the presence of NaH can be detrimental to battery performance. nih.govacs.org Cells with anodes where NaH formation is prominent tend to show deteriorating performance compared to reference cells. nih.govresearchgate.net In contrast, the formation of sodium hydroxide (NaOH) on the sodium surface under certain conditions can enhance the long-term performance of the cell. nih.govacs.org
Furthermore, the presence of NaH affects the thermal stability of the anode. Fatigued sodium anodes can undergo an explosion-like thermal decomposition above approximately 120 °C. nih.govacs.org However, a composite NaH-Na anode, while showing lower electrochemical capacity, did not exhibit this thermally induced explosion, suggesting a different stability profile. nih.govacs.orgresearchgate.net The redox potential of the H₂/2H⁻ pair is higher than that of the Na⁺/Na pair, which has implications for the cell's operating voltage. acs.org
Effects of NaH on Sodium Battery Anodes
| Aspect | Observation | Reference |
|---|---|---|
| Electrochemical Performance | Formation of NaH deteriorates performance. | nih.govacs.org |
| Comparative Performance | Formation of NaOH on the surface can enhance long-term performance. | nih.govacs.org |
| Thermal Stability | Fatigued Na anodes show explosion-like decomposition >120 °C; composite NaH-Na anodes are more stable. | nih.govacs.org |
| Capacity | Composite NaH-Na anodes exhibit lower electrochemical capacity. | nih.govacs.orgresearchgate.net |
Direct experimental evidence has confirmed the formation of crystalline this compound on metallic sodium electrodes during the operation of electrochemical cells. acs.org This NaH layer is a component of the natural solid-electrolyte interphase (SEI) that develops on the anode surface, especially in cells using common carbonate-based electrolytes like ethylene (B1197577) carbonate/propylene carbonate (EC/PC). nih.govacs.org
The formation of NaH is not a result of simple storage of the metallic sodium in the electrolyte but occurs due to redox processes with electrolyte components during the charging and discharging cycles. acs.org This NaH layer is an electronic insulator and acts as part of the protective layer on the sodium surface. acs.org The accumulation of NaH upon continuous plating and stripping has been systematically studied and is correlated with the evolution of hydrogen gas within the cell. researchgate.net The stability and properties of this NaH-containing SEI are critical, as an effective protective layer is necessary to prevent dendrite formation and ensure stable, long-term operation of high-capacity sodium metal anodes. nih.govresearchgate.netnih.gov
Formation of Metal Complexes
This compound serves as a crucial precursor in the synthesis of complex metal hydrides, which are of significant interest for applications such as hydrogen storage. These compounds are typically formed by reacting NaH with a metal salt.
A prominent example is the synthesis of sodium alanate (NaAlH₄), a well-studied material for reversible hydrogen storage. wikipedia.org The direct synthesis of NaAlH₄ can be achieved by the hydrogenation of this compound with aluminum. researchgate.net Modern synthesis procedures often employ high-energy reactive ball milling to facilitate the reaction between NaH and aluminum powder under hydrogen pressure. researchgate.net
The synthesis can proceed through different pathways, including a direct route or a sequential pathway involving intermediates like sodium hexahydridoaluminate (Na₃AlH₆). researchgate.net To enhance reaction kinetics and achieve synthesis under milder conditions (ambient temperature and near-ambient pressure), catalysts such as titanium compounds (e.g., TiCl₃) are often incorporated. researchgate.net The catalyst, along with a liquid complexing agent like tetrahydrofuran (B95107) (THF), plays an essential role in promoting the hydrogenation reactions. researchgate.net Similar methodologies have been developed for other complex hydrides, such as lithium aluminum hydride (LiAlH₄), starting from lithium hydride. researchgate.net
| Complex Hydride | Reactants | Synthesis Method | Key Conditions | Reference |
|---|---|---|---|---|
| Sodium Alanate (NaAlH₄) | NaH, Al, H₂ | Direct Hydrogenation / High-Pressure Ball Milling | High pressure (e.g., 0.8 MPa H₂), TiCl₃ or TiF₃ catalyst, THF solvent | researchgate.net |
| Sodium Hexahydridoaluminate (Na₃AlH₆) | NaH, Al, H₂ | Reactive Ball Milling (intermediate in NaAlH₄ synthesis) | Lower H₂ pressure (e.g., 0.5 MPa) | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | LiH, Al, H₂ | High-Pressure Ball Milling | TiCl₃ catalyst, THF solvent | researchgate.net |
Catalysis Applications
While this compound is fundamentally a stoichiometric reagent, its role in promoting and catalyzing organic reactions is significant. It is widely used as a strong, non-nucleophilic base to deprotonate various substrates, thereby generating reactive intermediates for subsequent reactions. wikipedia.org
In a more direct catalytic application, research has shown that the reactivity of NaH can be significantly enhanced. By combining NaH with an alkali metal iodide like sodium iodide (NaI) or lithium iodide (LiI), it can function as a unique hydride donor catalyst. researchgate.netjst.go.jp This composite reagent enables a series of reduction reactions, including the reduction of nitriles, amides, and imines, which are not typically achieved with NaH alone. wikipedia.orgresearchgate.net
Furthermore, NaH is employed as a hydrogen donor in palladium-catalyzed transfer hydrogenation reactions. For instance, a system using PdCl₂ as a catalyst and NaH as the reductant can efficiently hydrogenate a variety of N-heteroarenes under relatively mild conditions (e.g., 60 °C in 1,4-dioxane). organic-chemistry.orgorganic-chemistry.org This method provides a safer alternative to using high-pressure hydrogen gas. organic-chemistry.org
| Reaction Type | Role of NaH | Co-reagent/Catalyst | Substrates | Reference |
|---|---|---|---|---|
| Condensation Reactions (e.g., Claisen, Dieckmann) | Strong Base (Promoter) | None | Carbonyl compounds, esters | wikipedia.org |
| Reductions (Nitriles, Amides, Imines) | Hydride Donor | NaI or LiI | Nitriles, amides, imines | researchgate.net |
| Transfer Hydrogenation | Hydrogen Donor (Reductant) | PdCl₂ | N-heteroarenes (e.g., quinoline, indole) | organic-chemistry.orgorganic-chemistry.org |
Advanced Material Synthesis (e.g., Nickel(I) Oxide)
This compound has emerged as a powerful reducing agent for the low-temperature, topotactic synthesis of metastable inorganic materials. acs.orgacs.org Topotactic transformations allow for the synthesis of materials by modifying a precursor lattice without fundamentally altering its structure, enabling access to phases that are inaccessible through high-temperature methods. aip.org
A key example is the synthesis of infinite-layer nickelates, which are of interest for their electronic properties. Researchers have successfully used solid this compound to reduce Ni(III) perovskite oxides to their corresponding Ni(I) phases. acs.orgacs.org Specifically, lanthanum nickelate(III) (LaNiO₃) can be reduced to lanthanum nickelate(I) (LaNiO₂), a material isostructural with "infinite layer" cuprates. acs.orgox.ac.uk This reaction is typically performed by heating a ground mixture of LaNiO₃ and NaH in a sealed, evacuated tube at temperatures between 190 and 210 °C. acs.orgox.ac.uk
Similarly, neodymium nickelate(III) (NdNiO₃) has been reduced to the analogous infinite-layer NdNiO₂ phase using NaH at a slightly lower temperature range of 160 to 200 °C. acs.orgresearchgate.net These low-temperature reductions with NaH are critical, as other reagents like hydrogen gas often require significantly higher temperatures, which can lead to decomposition of the desired metastable product. acs.orgacs.org Structural analysis of the resulting materials, such as LaNiO₂, has shown a refined stoichiometry of approximately LaNiO₂.₀₂₅, indicating the presence of some incompletely reduced regions with excess oxide anions. acs.orgacs.org
| Target Material | Precursor | Reaction Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Lanthanum Nickelate(I) (LaNiO₂) | Lanthanum Nickelate(III) (LaNiO₃) | 190 - 210 °C | Successful topotactic reduction to the "infinite layer" Ni(I) phase. Final stoichiometry found to be LaNiO₂.₀₂₅. | acs.orgacs.orgox.ac.uk |
| Neodymium Nickelate(I) (NdNiO₂) | Neodymium Nickelate(III) (NdNiO₃) | 160 - 200 °C | Formation of an analogous tetragonal infinite-layer Ni(I) phase. | acs.orgresearchgate.net |
Advanced Analytical Methods for Studying Sodium Hydride in Research
Techniques for Purity and Compositional Analysis
Ensuring the purity and verifying the composition of sodium hydride are critical first steps in its application. Due to its high reactivity, especially with moisture, specialized analytical methods are required.
Common impurities in commercial NaH include unreacted sodium metal and sodium hydroxide (B78521) (or sodium deuteroxide in the case of NaD) from exposure to trace amounts of water. cmu.edu A classic and straightforward method for determining NaH purity involves reacting a sample with water and measuring the resulting products. google.com The purity is calculated based on the amount of hydrogen gas evolved or by titrating the sodium hydroxide generated during the reaction. google.compharmaguideline.com
X-ray Diffraction (XRD) is a powerful tool for identifying crystalline impurities. cmu.edu XRD analysis can detect the presence of metallic sodium and other crystalline phases within the NaH powder. cmu.edu Furthermore, for more complex systems, such as fluorine-substituted this compound (NaHₓF₁₋ₓ), powder XRD is used to determine the precise composition and how it changes during thermal decomposition. rsc.org In industrial settings where NaH is handled in dissolvable polymer bags, techniques like size exclusion chromatography are employed to analyze the final product and ensure no residual polymer contaminates it. scribd.com
| Technique | Analyte/Purpose | Principle | Reference(s) |
| Gasometry / Titration | Purity of NaH | Reaction with water to produce H₂ gas and NaOH. Purity is determined by the volume of H₂ evolved or by titrating the resulting NaOH. | google.compharmaguideline.com |
| X-ray Diffraction (XRD) | Identification of crystalline impurities (e.g., Na, NaOH); Compositional analysis of solid solutions (e.g., NaHₓF₁₋ₓ). | Diffraction of X-rays by the crystal lattice produces a unique pattern for each crystalline phase. | cmu.edursc.org |
| Size Exclusion Chromatography | Detection of residual polymer from packaging. | Separates molecules based on their size, allowing for the detection of polymer contaminants in the final product. | scribd.com |
In Situ and Operando Spectroscopic Methods
To understand the behavior of this compound during a chemical reaction, researchers employ in situ (in place) and operando (working) spectroscopic methods. These techniques monitor the material under actual reaction conditions, providing real-time data on structural changes and reaction pathways. researchgate.net
In situ XRD is frequently used to track phase transitions and reactions as they happen. For example, it has been used to observe the decomposition of NaHₓF₁₋ₓ composites upon heating and to study the phase transition of NaH from its standard face-centered cubic structure to a simple cubic form at high pressures (~30 GPa). rsc.orgfrontiersin.org In situ high-resolution transmission electron microscopy (HRTEM) offers an even more detailed view, allowing for direct observation of processes like the electron-beam-induced decomposition of individual NaH nanocrystals. acs.orgacs.org Other techniques like Infrared (IR) spectroscopy can also be adapted for in situ monitoring of reactions involving metal hydrides. acs.org
| Method | Application for this compound | Key Findings | Reference(s) |
| In Situ Powder XRD | Monitoring thermal decomposition and hydrogenation reactions. | Observed fluorine enrichment during NaHₓF₁₋ₓ decomposition; Tracked the formation of NaH₃ from NaH and H₂ at high pressure. | rsc.orgfrontiersin.org |
| In Situ HRTEM | Observing decomposition at the nanoscale. | Directly visualized the decomposition of NaH nanocrystals into metallic Na. | acs.orgacs.org |
| In Situ IR Spectroscopy | Monitoring reactions in continuous processes. | Capable of identifying metal hydride complexes during reactions. | acs.org |
Raman spectroscopy has emerged as a powerful, non-destructive Process Analytical Technology (PAT) tool for the real-time monitoring of reactions involving this compound. researchgate.netspectroscopyonline.com A key advantage is its ability to analyze samples directly in the reaction vessel using a fiber optic probe, requiring no sample preparation. researchgate.net
This technique provides a molecular fingerprint of the materials present, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of key intermediates. spectroscopyonline.comirb.hr In the mechanochemical synthesis of bimetallic amidoboranes from NaH, in-situ Raman spectroscopy allowed for the real-time observation of intermediate phases, revealing the reaction mechanism. irb.hr While the common phase of NaH is not strongly Raman active, the technique is highly effective for monitoring other species in the reaction mixture and for characterizing products formed from NaH, such as sodium trihydride (NaH₃). frontiersin.orgacs.org
Off-Gas Analysis for Reaction Monitoring (e.g., Hydrogen Evolution)
Many reactions involving this compound, either as a reactant or as a product of decomposition, involve the evolution of gas, most commonly hydrogen (H₂). Monitoring this off-gas is crucial for understanding reaction kinetics, ensuring complete reaction, and for safety. scribd.comresearchgate.net
Online Evolved Gas Analysis (EGA) coupled with a micro gas chromatograph (Micro-GC) or a mass spectrometer is used to identify and quantify the gaseous products released during a reaction or thermal decomposition. acs.org For instance, EGA-Micro-GC analysis of NaH in mineral oil showed that H₂ gas release begins at approximately 165 °C, confirming that the gas evolution was from NaH decomposition rather than hydrolysis. acs.org In process chemistry, monitoring the rate and volume of hydrogen off-gas is a key safety and control parameter. scribd.com This principle is also used analytically in the "hydride hydrolysis method," where the total volume of hydrogen evolved upon quenching with water is used to quantify the amount of hydride in a sample. psu.edu
Microstructural Characterization
The physical form and structure of this compound at the micro- and nanoscale can significantly influence its reactivity. Microstructural characterization techniques are therefore essential for understanding its properties.
Scanning Electron Microscopy (SEM) is used to study the surface morphology and particle size of NaH powders and composites. acs.orgresearchgate.net When combined with Energy Dispersive Spectroscopy (EDS), SEM can also provide elemental composition maps of the material. researchgate.net For higher resolution imaging, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are employed to visualize individual NaH nanoparticles and observe their crystal structure directly. acs.orgresearchgate.net Studies using HRTEM have successfully imaged distinct NaH nanoparticles with sizes ranging from 20 to 50 nm. researchgate.net
The fundamental crystal structure of this compound has been determined using diffraction techniques. While X-ray Diffraction (XRD) confirmed that the sodium atoms are arranged on a face-centered cubic lattice, it struggled to precisely locate the lighter hydrogen atoms. cmu.eduvaia.com This ambiguity was resolved using Neutron Diffraction, which is more sensitive to lighter elements. Neutron diffraction studies confirmed that NaH adopts the rock salt (NaCl) crystal structure. vaia.comwordpress.com
| Technique | Information Obtained | Specific Findings for NaH | Reference(s) |
| Scanning Electron Microscopy (SEM) | Particle size, surface morphology. | Used to verify the core-shell structure of NaH/Si composites. | acs.orgresearchgate.net |
| Transmission Electron Microscopy (TEM/HRTEM) | Nanoparticle size and morphology, crystal structure at the nanoscale. | Visualized individual NaH nanoparticles (20-50 nm); Observed decomposition of single nanocrystals. | acs.orgresearchgate.net |
| X-ray Diffraction (XRD) | Crystal structure, phase identification. | Determined the face-centered cubic arrangement of Na atoms; Identified high-pressure phases (NaH-II). | frontiersin.orgvaia.com |
| Neutron Diffraction | Precise location of light atoms (H) in the crystal lattice. | Confirmed that NaH adopts the NaCl-type crystal structure, definitively placing the H atoms. | vaia.comwordpress.com |
Safety Protocols and Handling Considerations in Sodium Hydride Research
Hazard Assessment and Risk Mitigation Strategies
A comprehensive hazard assessment is the cornerstone of safely working with sodium hydride. This involves recognizing its primary dangers and establishing strategies to minimize the associated risks. Key hazards include its extreme reactivity with water and its pyrophoric nature.
This compound reacts violently, and at times explosively, with water, including atmospheric moisture. wikipedia.orgnoaa.govquora.com This vigorous exothermic reaction produces sodium hydroxide (B78521) and a significant volume of hydrogen gas, which is highly flammable. wikipedia.orgnoaa.govquora.com The heat generated during this reaction is often sufficient to ignite the released hydrogen, posing a serious fire and explosion hazard. noaa.govnoaa.gov Consequently, all handling of this compound must be conducted under strictly anhydrous conditions. ucsb.edu Accidental contact with water, such as from fire extinguishing efforts for a surrounding fire, can lead to the release of hydrogen gas and a potential explosion. noaa.govnoaa.gov
The chemical equation for the reaction of this compound with water is: NaH(s) + H₂O(l) → NaOH(aq) + H₂(g) quora.com
Table 1: Reactivity Hazards of this compound
| Hazard | Description | Mitigating Action |
|---|---|---|
| Water Reactivity | Reacts violently with water and moisture to produce flammable hydrogen gas and caustic sodium hydroxide. wikipedia.orgnoaa.govquora.com | Handle in a dry, inert atmosphere (glove box or Schlenk line). ucsb.edu Ensure all equipment and solvents are scrupulously dried. |
| Flammable Gas Release | The reaction with water generates significant quantities of hydrogen gas. wikipedia.org | Conduct all reactions in a well-ventilated fume hood or glove box to prevent accumulation of hydrogen. utoronto.ca |
| Ignition Source | The reaction is highly exothermic and can spontaneously ignite the evolved hydrogen gas. noaa.govnoaa.gov | Eliminate all potential ignition sources from the work area. Use spark-proof tools. uct.ac.za |
This compound, particularly in its finely divided, dry powder form, is pyrophoric, meaning it can ignite spontaneously upon contact with air. utoronto.casciencemadness.org This is due to its rapid reaction with atmospheric moisture and oxygen. utoronto.ca Even brief exposure to air can be hazardous. ucsb.edu While commercially available dispersions in mineral oil are significantly safer to handle, the pure, grey-white solid requires the use of air-free techniques to prevent ignition. wikipedia.orgucsb.edu In the event of a fire involving this compound, it is critical to use a Class D fire extinguisher, sand, or ground limestone to smother the flames. ucsb.edunoaa.gov Water, carbon dioxide, and standard ABC fire extinguishers must never be used, as they can exacerbate the fire. noaa.govnj.gov
Safe Storage and Dispensing of this compound
Proper storage and dispensing techniques are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. These procedures are designed to prevent contact with air and moisture.
This compound must be stored in a tightly sealed, air-tight container in a cool, dry, and well-ventilated area. fishersci.co.ukharpercollege.edu The container's headspace should be filled with an inert gas, such as nitrogen or argon, to create a protective blanket that prevents reaction with atmospheric components. ucsb.eduuct.ac.zasciencemadness.org Storage in a desiccator can provide an additional layer of protection against moisture. uct.ac.zareddit.com It is crucial to flush the container with an inert gas before re-sealing after each use. ucsb.edu While nitrogen is commonly used, argon is sometimes recommended as a safer alternative for certain metal hydrides, as nitrogen can react with some metals (like lithium). uct.ac.zareddit.com
For many applications, this compound is supplied as a 60% (w/w) dispersion in mineral oil. wikipedia.orgucsb.edu This formulation coats the NaH particles, protecting them from the atmosphere and making the material significantly safer and easier to handle and weigh than the dry powder. wikipedia.orgacs.orgchemeurope.com While the dispersion is less pyrophoric, it is still highly reactive and must be handled with care. wikipedia.org
If the presence of mineral oil interferes with a reaction, the pure hydride can be obtained by washing the dispersion. This is typically done by rinsing the material with a dry, inert solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) under an inert atmosphere. ucsb.eduutoronto.castackexchange.com Care must be taken during this process, as the washings will contain fine particles of NaH and can ignite if exposed to air. wikipedia.orgucsb.edu
Table 2: Comparison of this compound Formulations
| Formulation | Description | Advantages | Handling Considerations |
|---|---|---|---|
| Dry Powder | Pure, finely divided solid. | High reactivity, no mineral oil contamination. | Highly pyrophoric; must be handled exclusively under an inert atmosphere in a glove box. utoronto.ca |
| Mineral Oil Dispersion | ~60% NaH suspended in mineral oil. | Safer to handle in air for brief periods, easier to weigh and dispense. wikipedia.orgacs.org | Mineral oil may need to be removed for certain reactions. ucsb.edu Washings are flammable. wikipedia.org |
To further enhance safety, particularly in large-scale operations, this compound is available in pre-measured quantities packaged in dissolvable bags, such as SecuBags®. blogspot.compharmacompass.comthermofisher.com These bags are typically made of polymers like styrene-butadiene-styrene (SBS) block copolymers, which dissolve in the reaction solvent. blogspot.com
This packaging innovation eliminates the need to weigh the highly reactive powder and minimizes the risk of ignition during its addition to a reaction vessel. blogspot.com The entire sealed bag is simply added to the reactor, which is then sealed before the solvent is introduced. blogspot.comreddit.com This method also helps to eliminate waste disposal issues associated with unused portions of the reagent, as the entire pre-measured quantity is used in the reaction. blogspot.com
Personal Protective Equipment (PPE) Requirements
When handling this compound, adherence to stringent personal protective equipment (PPE) protocols is mandatory to mitigate the significant hazards it presents. ucsb.edunj.govalkalimetals.com The selection of appropriate PPE is based on the specific tasks being performed and the potential for exposure.
Eye Protection
To prevent eye contact with this compound, which can cause severe irritation or burns, appropriate eye protection is essential. ucsb.edustanford.eduharpercollege.edu The recommended primary eye protection includes:
Safety glasses with side-shields: These should conform to EN166 or be ANSI-approved. ucsb.eduharpercollege.educlemson.edu
Tightly fitting safety goggles: Chemical splash goggles offer a higher level of protection against dust and splashes. ucsb.educlemson.edumsu.edu
For operations with a higher risk of splashing or dust generation, such as transferring larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face. nj.govclemson.educdhfinechemical.com It is important to note that standard prescription eyeglasses are not a substitute for safety glasses unless they are equipped with both side shields and shatter-resistant lenses. msu.edu Contact lenses should generally be avoided when working with this substance. nj.gov
Hand Protection (Glove Selection and Inspection)
Protecting the skin from contact with this compound is critical, as it reacts with moisture on the skin to form corrosive sodium hydroxide. stanford.edu The primary means of hand protection is the use of chemical-resistant gloves. ucsb.edualkalimetals.comcdhfinechemical.com
Recommended glove materials include:
Nitrile rubber ucsb.educlemson.edustudylib.net
Neoprene ucsb.edu
It is crucial to inspect gloves for any signs of degradation or puncture before each use. ucsb.eduharpercollege.educdhfinechemical.com Proper glove removal technique, without touching the outer surface of the glove, must be followed to prevent skin contact. ucsb.eduharpercollege.edustudylib.net After use, contaminated gloves should be disposed of as hazardous waste in accordance with laboratory and institutional guidelines. ucsb.eduharpercollege.educdhfinechemical.com Always wash hands thoroughly after removing gloves. ucsb.eduharpercollege.educdhfinechemical.com Consulting the glove manufacturer's compatibility charts is recommended to ensure the chosen gloves offer adequate protection for the specific handling conditions. ucsb.educlemson.edustudylib.net
Body and Respiratory Protection
Body Protection: To prevent skin contact, comprehensive body protection is required. This includes:
Flame-retardant lab coat: This should be worn and kept buttoned to protect the torso and arms. ucsb.eduharpercollege.educdhfinechemical.com
Full-length pants or equivalent: Legs should be fully covered. clemson.edu
Close-toed shoes: These are mandatory to protect the feet from potential spills. clemson.edu
Impervious clothing: For tasks with a higher risk of significant contamination, additional impervious protective clothing may be necessary. harpercollege.edu
Respiratory Protection: In most cases, this compound should be handled in a glove box under an inert atmosphere, which minimizes the risk of inhalation and generally makes respiratory protection unnecessary. ucsb.educlemson.edu However, a risk assessment may indicate the need for respiratory protection in certain situations, such as: ucsb.eduharpercollege.educlemson.edustudylib.net
During a spill clean-up process. ucsb.edustudylib.net
When engineering controls (like a glove box) are not feasible or have failed. ucsb.educlemson.edu
If there is a potential for exceeding exposure limits. clemson.edustudylib.net
If a respirator is required, a full-face particle respirator (type N100 US or P3 EN 143) or a full-face supplied-air respirator should be used. harpercollege.edustudylib.net All personnel required to wear respirators must be properly trained and fit-tested as per regulatory requirements. ucsb.educlemson.edustudylib.net
Emergency Procedures and Spill Management
Prompt and correct response during an emergency involving this compound is critical to minimizing harm to personnel and property. All individuals working with this compound must be familiar with emergency protocols.
Fire Extinguishing Agents (Class D, Sand, Dry Chemical)
This compound fires are Class D fires and cannot be extinguished with water, carbon dioxide, or foam extinguishers. stanford.edunoaa.govfishersci.co.uk The use of water will exacerbate the fire by reacting violently with the this compound to produce flammable hydrogen gas. nj.govstanford.edunoaa.gov
Suitable extinguishing agents include:
Class D fire extinguishers: These are specifically designed for combustible metal fires. ucsb.edustanford.edunoaa.gov Agents like Met-L-X®, which is sodium chloride-based, are effective. stanford.eduresearchgate.net
Dry Sand: Can be used to smother the fire. ucsb.edualkalimetals.comstanford.edunoaa.gov
Ground Limestone, Dry Clays, or Graphite: These materials can also be used to cover and extinguish the fire. ucsb.edustanford.edu
Soda Ash (Sodium Carbonate): Another effective dry chemical for smothering the fire. alkalimetals.comnoaa.gov
The table below summarizes the appropriate extinguishing media for a this compound fire.
| Extinguishing Agent | Type | Suitability |
| Class D Extinguisher | Dry Powder (e.g., Sodium Chloride based) | Recommended |
| Dry Sand | Inert Material | Recommended |
| Soda Ash | Dry Chemical | Recommended |
| Ground Limestone / Dry Clay | Inert Material | Recommended |
| Graphite Powder | Inert Material | Recommended |
| Water | Liquid | DO NOT USE - Reacts violently |
| Foam | Liquid/Gas | DO NOT USE |
| Carbon Dioxide (CO2) | Gas | DO NOT USE |
Spill Containment and Clean-up without Water
Spills of this compound must be managed carefully to prevent contact with water or moisture. ucsb.edualkalimetals.com
Procedure for small spills:
Alert personnel: Immediately notify others in the vicinity of the spill. clemson.edu
Evacuate the area if necessary: Assess the extent of the spill and evacuate non-essential personnel. ucsb.edu
Wear appropriate PPE: Don all necessary personal protective equipment, including respiratory protection if required. ucsb.educlemson.edu
Contain the spill: If possible, confine the spill to a small area using a spill kit or absorbent, non-reactive material. ucsb.edu
Cover the spill: Cover the spilled this compound with a dry, inert material such as dry sand, soda ash, or a Class D extinguisher agent. alkalimetals.comufv.caDo not use water . ucsb.edualkalimetals.com
Collect the material: Carefully sweep up the mixture and place it into a suitable, dry, and clearly labeled container for disposal. ucsb.eduharpercollege.edu Use non-sparking tools for this process. nj.gov
Decontaminate the area: Once the bulk material is removed, the area can be cleaned. clemson.edu
Dispose of waste: The collected spill waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. ucsb.educdhfinechemical.com
For large spills, the area should be evacuated, and emergency responders should be notified immediately. clemson.edu
Waste Disposal Protocols for this compound
The safe disposal of this compound (NaH), a highly reactive and water-sensitive compound, is a critical aspect of laboratory and industrial safety. ucsb.eduwikipedia.org Improper handling of NaH waste can lead to violent exothermic reactions, the release of flammable hydrogen gas, and potential fires or explosions. wikipedia.orgnj.govnoaa.gov Therefore, strict and well-defined protocols must be followed to neutralize and dispose of residual, unused, or contaminated this compound. The primary strategy involves a controlled reaction, or "quenching," to convert the reactive hydride into a less hazardous substance before final disposal. ucsb.eduwisc.edu
Neutralization of Unused this compound
Small amounts of excess or unwanted this compound must be destroyed through a careful and controlled quenching process. ucsb.edu This procedure should always be conducted in a well-functioning fume hood, and all flammable materials should be removed from the immediate area. wisc.edustonybrook.edu The fundamental principle is to react the this compound sequentially with reagents of increasing reactivity, starting with a mild quenching agent and gradually progressing to more potent ones. wisc.edu
The general procedure begins by transferring the this compound residue to a suitable reaction flask and diluting it with a non-reactive, high-boiling solvent like toluene (B28343) or heptane. ucsb.edu Using low-boiling diluents such as ether or pentane (B18724) should be avoided as they can condense atmospheric moisture upon evaporation, increasing the risk of an uncontrolled reaction. ucsb.edu The flask should be placed in an ice-water bath to manage the heat generated during the exothermic neutralization process. ucsb.edu
The quenching process proceeds in a stepwise manner:
Initial Quenching : Isopropanol (B130326) is added slowly and dropwise to the stirred suspension. ucsb.eduoregonstate.edu The rate of addition should be controlled to manage the evolution of hydrogen gas. wisc.edu
Intermediate Quenching : Once the reaction with isopropanol subsides, ethanol (B145695), a more reactive alcohol, is added slowly to continue the quenching process. ucsb.eduwisc.edu
Final Quenching : After the reaction with ethanol is complete, methanol (B129727) is added to ensure any remaining traces of this compound are consumed. ucsb.eduwisc.eduoregonstate.edu
Final Deactivation : The last step involves the extremely cautious, dropwise addition of water to ensure no pockets of reactive material remain. ucsb.eduoregonstate.edu This step must be performed with great care, as any unreacted this compound can still react violently with water. oregonstate.edu
After the final addition of water and cessation of all gas evolution, the resulting solution is basic and can be disposed of in an appropriate basic aqueous waste container. ucsb.eduuga.edu
Table 1: Sequential Quenching Agents for this compound Neutralization
| Quenching Agent | Order of Addition | Purpose | Key Precautions |
|---|---|---|---|
| Isopropanol | 1st | Slow, controlled initial reaction to neutralize the bulk of the NaH. ucsb.eduwisc.edu | Add slowly to a cooled, diluted suspension to manage the exothermic reaction and gas evolution. ucsb.edu |
| Ethanol | 2nd | Reacts with remaining NaH after the initial, milder quenching. ucsb.eduwisc.edu | Add only after the reaction with isopropanol has completely ceased. wisc.edu |
| Methanol | 3rd | A more reactive alcohol to ensure thorough destruction of residual NaH. ucsb.eduoregonstate.eduresearchgate.net | Continue to control the rate of addition and monitor for gas evolution. ucsb.edu |
| Water | 4th (Final) | Final deactivation to ensure no pockets of reactive material remain. ucsb.eduoregonstate.edu | Must be added extremely cautiously and dropwise, as the reaction can still be vigorous. ucsb.eduoregonstate.edu |
Spill Management and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and property damage. All ignition sources must be eliminated from the area. nj.govnoaa.gov The response procedure depends on the size of the spill.
For a small spill , the material should be confined to a small area. clemson.edu It should then be covered with a dry, non-combustible material. nj.govnoaa.gov
Table 2: Recommended Materials for this compound Spill Cleanup
| Material | Application | Contraindications |
|---|---|---|
| Dry Sand | Covering the spill to smother and contain the NaH. nj.govnoaa.gov | Must be completely dry. Do not use water or wet sand. nj.gov |
| Dry Lime or Soda Ash | Covering and neutralizing the spilled material. nj.gov | Do not use water. nj.gov |
| Vermiculite | Absorbing the spill, particularly for NaH dispersions in oil. clemson.edu | Ensure the material is dry. |
| Class D Fire Extinguisher | Used for fires involving reactive metals; contains agents like sodium chloride powder. noaa.gov | DO NOT USE WATER, FOAM, or CO2 extinguishers. noaa.gov |
Once the spilled material is covered, the residue and cleanup debris should be collected using non-sparking tools and placed into a suitable, dry, and clearly labeled container for disposal. nj.govharpercollege.edu The area should be ventilated after cleanup is complete. nj.govWater should never be used to clean up a this compound spill directly due to the violent reaction that produces flammable hydrogen gas. nj.govnoaa.gov
For a large spill , the area should be evacuated, and emergency personnel should be contacted immediately. clemson.eduuillinois.edu
Final Waste Container Management
All waste containing this compound, including quenched solutions and spill cleanup materials, must be treated as hazardous waste. stonybrook.educlemson.edu
Labeling : Waste containers must be clearly labeled with the words "Hazardous Waste, this compound" and an accurate description of the contents. uga.educlemson.edu An online hazardous waste tag should be affixed as soon as the first drop of waste is added to the container. ucsb.edu
Storage : Containers must be kept tightly closed unless waste is being added. clemson.edu They should be stored in a cool, dry, well-ventilated area away from water, moisture, acids, and oxidizing agents. nj.gov
Disposal : When the container is full, it must be disposed of through an accredited environmental health and safety (EH&S) office or a certified hazardous waste contractor. nj.govstonybrook.educlemson.edu It is necessary to follow all institutional, local, and national regulations for hazardous waste disposal. nj.govdcfinechemicals.com
Empty containers that once held this compound must also be managed carefully. The container should be decontaminated by rinsing it three times with a compatible, inert solvent. oregonstate.edu The rinsate is considered hazardous waste. oregonstate.edu After rinsing, the container should be left open in the back of a fume hood to evaporate any residual solvent before disposal. oregonstate.edu
Future Research Directions and Emerging Trends for Sodium Hydride
Development of Novel Sodium hydride Reagents and Composites
While traditionally used as a straightforward Brønsted base, recent discoveries have shown that the reactivity of this compound can be significantly altered and enhanced through the formation of composites. researchgate.netjst.go.jp A key area of future research lies in the continued development of these novel NaH-based reagents.
A significant breakthrough has been the discovery that treating this compound with sodium iodide (NaI) or lithium iodide (LiI) in a solvent like tetrahydrofuran (B95107) (THF) creates a composite material where NaH exhibits unprecedented hydride donor capabilities. researchgate.netjst.go.jp This has opened the door to new reductive molecular transformations. researchgate.netjst.go.jp Future work will likely focus on:
Exploring other additives: Investigating a wider range of salts and additives to create new NaH composites with tailored reactivity and selectivity.
Characterization of composites: Detailed structural and spectroscopic analysis of these new materials to understand the source of their enhanced reactivity. ntu.edu.sg
Expanding reaction scope: Applying these novel reagents to a broader array of chemical transformations, pushing the boundaries of what is possible with this compound. researchgate.net
Researchers are also exploring the use of this compound in the preparation of advanced materials like complex borohydrides and other metal hydrides for applications in hydrogen storage and fuel cells. smolecule.com
Green Chemistry Approaches Utilizing this compound
The principles of green chemistry, which aim to design environmentally friendly chemical processes, are increasingly influencing the use of traditional reagents like this compound. rwchem.comscirp.org Future research in this area will focus on several key aspects:
Atom Economy: Developing reactions that are more atom-economical, minimizing the generation of byproducts. The use of NaH in catalytic systems is a promising avenue.
Safer Solvents and Reaction Conditions: While NaH is often used in solvents like DMF and DMSO, concerns about runaway reactions exist. wikipedia.org Research into using NaH in more benign solvent systems or even in solvent-free conditions is an important goal.
Alternative to Hazardous Reagents: this compound itself can be a safer alternative to other strong bases like butyllithium. rsc.org Future research will likely focus on expanding the scope of NaH as a replacement for more hazardous reagents in various chemical transformations. scirp.orgrsc.org One example includes its potential in sustainable syntheses, such as those starting from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org
The growing demand for environmentally friendly products is a significant driver for innovation in this area. cognitivemarketresearch.com
Expanding Applications in Complex Organic Synthesis
This compound has long been a workhorse in organic synthesis for promoting condensation reactions and acting as a deprotonating agent. wikipedia.org However, recent advances have unlocked new and more complex applications.
The development of NaH-iodide composites has transformed this compound from a simple base into a versatile reagent capable of:
Controlled reduction of amides to aldehydes. researchgate.netntu.edu.sg
Hydrodecyanation and hydrodehalogenation reactions. researchgate.netjst.go.jp
Directed aromatic C-H sodiation. researchgate.netjst.go.jp
Nucleophilic amination of methoxy (B1213986) arenes. researchgate.netrsc.org
Future research will undoubtedly build upon these discoveries, aiming to:
Enhance stereoselectivity: Developing chiral NaH composites or using them in conjunction with chiral catalysts to achieve asymmetric transformations.
Total synthesis of natural products: Applying the newly discovered reactivity of NaH-based reagents to the efficient synthesis of complex natural products and pharmaceuticals. fiveable.mejustdial.com
Development of one-pot reactions: Designing multi-step reaction sequences where NaH plays multiple roles, streamlining synthetic processes.
The ability to use this compound for such a wide range of transformations highlights its enduring importance and potential for future innovations in synthetic chemistry. fiveable.me
Advances in Hydrogen Economy and Energy Storage Systems
This compound is being actively investigated for its potential role in a future hydrogen economy, primarily for hydrogen storage. 6wresearch.com While challenges remain, ongoing research is focused on overcoming them.
Key areas of future research include:
Improving Hydrogen Release and Regeneration: While NaH can release hydrogen upon reaction with water, regenerating NaH from the resulting sodium hydroxide (B78521) (NaOH) is a major hurdle. wikipedia.orgenergy.gov Research into more energy-efficient and cost-effective regeneration processes is crucial for its viability.
Novel Storage Materials and Systems: Scientists are exploring the use of NaH in the synthesis of other complex hydrides, such as sodium alanate (NaAlH4) and sodium borohydride (B1222165) (NaBH4), which have more favorable hydrogen storage properties. energy.govchange-climate.comfrontiersin.org The nanostructuring of these materials is a promising approach to improve their kinetics and hydrogen storage capacity. researchgate.netpreprints.org
Safety and Handling: Developing safer and more practical ways to handle and transport this compound for mobile applications is a key engineering challenge. One novel approach involves encapsulating NaH in plastic pellets. energy.gov
Thermal Energy Storage: The high thermodynamic stability of many sodium-based hydrides makes them potential candidates for thermal energy storage applications, operating at temperatures from 100°C to over 600°C. scispace.com
The development of advanced hydrogen storage materials is a critical step towards realizing a sustainable and environmentally friendly hydrogen economy. frontiersin.orgnih.gov
Computational Chemistry and Materials Discovery for NaH-based Systems
Computational chemistry and materials science are playing an increasingly vital role in accelerating the discovery and development of new materials and chemical processes involving this compound. nasa.gov
Future research directions in this area include:
Understanding Reaction Mechanisms: Using computational tools like Density Functional Theory (DFT) to elucidate the mechanisms of reactions involving NaH and its composites. ntu.edu.sg This can provide insights into the origins of their unique reactivity and guide the design of new reagents.
High-Throughput Screening: Employing computational screening methods, often combined with machine learning, to rapidly evaluate large numbers of potential new materials for applications like hydrogen storage. acs.orgpnnl.gov This can significantly accelerate the discovery of promising candidates for experimental investigation. acs.orgpnnl.gov
Predicting Material Properties: Developing accurate computational models to predict the thermodynamic and kinetic properties of NaH-based systems, which is crucial for their application in energy storage. cambridge.org
Autonomous Materials Discovery: The emergence of large language models (LLMs) in materials science presents an exciting new frontier. These models can be used to interpret design constraints and autonomously guide the search for new materials with desired properties. arxiv.org
The integration of artificial intelligence and advanced computational methods is set to revolutionize the field, enabling the rational design of new NaH-based systems with tailored functionalities. researchgate.net
Interactive Data Table: Key Research Findings for this compound Applications
| Research Area | Key Finding | Compound(s) | Application |
| Novel Reagents | NaH-NaI/LiI composites exhibit unique hydride donor reactivity. researchgate.netjst.go.jpntu.edu.sg | This compound, Sodium iodide, Lithium iodide | Organic Synthesis |
| Green Chemistry | Can be used in sustainable, one-pot syntheses from bio-derived materials. rsc.org | This compound, 5-hydroxymethylfurfural | Sustainable Chemistry |
| Complex Synthesis | Enables chemoselective reduction of amides to aldehydes. researchgate.netntu.edu.sg | This compound, Sodium iodide | Organic Synthesis |
| Hydrogen Storage | NaH can be used to synthesize complex hydrides like NaAlH4 for hydrogen storage. energy.govfrontiersin.org | This compound, Sodium alanate | Energy Storage |
| Computational Chemistry | DFT calculations help explain the enhanced nucleophilic hydridic character of NaH-NaI composites. ntu.edu.sg | This compound, Sodium iodide | Materials Discovery |
Q & A
Basic: What are the primary chemical roles of sodium hydride in organic synthesis, and how do they influence experimental design?
This compound (NaH) primarily acts as a strong base (proton abstractor) and a hydride donor. Its reactivity depends on solvent choice (e.g., dimethylformamide, tetrahydrofuran) and moisture control. For example, NaH deprotonates alcohols and amines to generate nucleophilic intermediates, enabling alkylation or condensation reactions. Experimental design must prioritize anhydrous conditions and controlled addition rates to avoid exothermic side reactions. Pre-drying solvents and using inert atmospheres (argon/nitrogen) are critical .
Basic: How should this compound be safely handled in laboratory settings?
NaH reacts violently with water, releasing hydrogen gas (flammable) and heat. Safety protocols include:
- Storage in mineral oil or dry inert solvents.
- Use of flame-resistant lab coats, face shields, and fume hoods.
- Quenching residues with slow, controlled additions of ethanol or tert-butanol before aqueous disposal.
Refer to Hazardous Substances Data Bank (HSDB) guidelines for emergency procedures and exposure limits .
Advanced: How can conflicting data on this compound’s dual reactivity (base vs. hydride source) be resolved in mechanistic studies?
Contradictions arise when NaH’s hydridic character dominates in polar aprotic solvents (e.g., acetonitrile), leading to unintended reductions. To resolve this:
- Use isotopic labeling (e.g., deuterated substrates) to track proton vs. hydride transfer.
- Conduct kinetic studies under varying solvent conditions to isolate dominant pathways.
- Pair with spectroscopic techniques (e.g., NMR or IR) to detect intermediates .
Advanced: What methodologies optimize reaction yields when this compound participates in multi-step syntheses?
Optimization strategies include:
- Stepwise reagent addition: Introduce NaH before electrophiles to pre-activate substrates.
- Temperature modulation: Lower temperatures (−20°C to 0°C) suppress side reactions in sensitive systems.
- Co-additives: Catalytic amounts of potassium iodide (KI) enhance NaH’s solubility and reactivity in THF.
Document yield variations using HPLC or GC-MS for reproducibility .
Basic: What spectroscopic techniques are used to characterize this compound-containing intermediates?
- FT-IR: Identifies hydridic Na–H stretches (≈1850 cm⁻¹) and solvent interactions.
- Solid-state NMR: Probes local environments of ²³Na nuclei in crystalline matrices.
- X-ray diffraction: Resolves structural details of NaH complexes (e.g., crown ether adducts). Cross-reference with computational models (DFT) for validation .
Advanced: How do solvent impurities affect this compound’s performance, and how can these be quantified?
Trace water or alcohols in solvents deactivate NaH, reducing effective molarity. Mitigation steps:
- Karl Fischer titration: Quantify residual moisture in solvents (<50 ppm).
- Pre-treatment: Distill solvents over CaH₂ or molecular sieves.
- In situ monitoring: Use reaction calorimetry to detect exotherms from impurity reactions .
Basic: What are the key physicochemical properties of this compound relevant to storage and reactivity?
| Property | Value | Relevance |
|---|---|---|
| Molecular weight | 23.998 g/mol | Stoichiometric calculations |
| Decomposition temperature | >800°C (inert atmosphere) | Stability during high-temperature reactions |
| Density | 1.39 g/cm³ | Handling and dispensing precision |
| Source: Hazardous Substances Data Bank (HSDB) . |
Advanced: How can computational chemistry aid in predicting this compound’s reactivity in novel reaction systems?
- DFT calculations: Model transition states for hydride/proton transfer to predict regioselectivity.
- Solvent effect simulations: COSMO-RS models assess solvent polarity’s impact on NaH’s activation energy.
- Machine learning: Train models on existing kinetic data to forecast optimal reaction conditions. Validate with experimental Arrhenius plots .
Basic: What are the best practices for documenting this compound-related experiments in research publications?
- IMRaD structure: Clearly separate Methods (e.g., NaH stoichiometry, solvent purity) from Results (yields, characterization data).
- Supplemental data: Include raw titration curves, NMR spectra, and safety protocols.
- Citations: Reference primary literature on NaH’s applications (e.g., Birch reductions) rather than reviews .
Advanced: How can researchers address discrepancies in reported catalytic cycles involving this compound?
- Mechanistic probes: Use radical traps (e.g., TEMPO) to identify unintended chain reactions.
- Cross-experimental validation: Reproduce key studies with controlled NaH particle sizes (ball-milled vs. commercial).
- Meta-analysis: Systematically compare literature data using platforms like Reaxys to identify trends in solvent/ligand effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
